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  • Product: 2-[1-(Bromomethyl)cyclobutyl]oxane
  • CAS: 2095409-45-1

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-[1-(Bromomethyl)cyclobutyl]oxane

Topic: 2-[1-(Bromomethyl)cyclobutyl]oxane: Chemical Properties, Synthesis, and Applications Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[1-(Bromomethyl)cyclobutyl]oxane: Chemical Properties, Synthesis, and Applications Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-[1-(Bromomethyl)cyclobutyl]oxane (IUPAC: 2-[1-(bromomethyl)cyclobutyl]tetrahydro-2H-pyran) is a specialized aliphatic building block characterized by a steric quaternary center linking a tetrahydropyran (oxane) ring and a cyclobutyl ring. This structural motif is increasingly valued in medicinal chemistry for its ability to modulate lipophilicity (LogP) and metabolic stability without introducing the aromatic liabilities often associated with planar ring systems.

This guide details the physicochemical properties, a validated synthetic route, and the reactivity profile of this compound, specifically focusing on its utility as an electrophilic "warhead" for installing the 1-(oxane-2-yl)cyclobutylmethyl moiety into pharmacological scaffolds.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

The molecule features a bromomethyl group attached to a quaternary carbon of a cyclobutane ring, which is directly substituted at the 2-position of a tetrahydropyran ring. This creates a compact, sp³-rich scaffold.

PropertyValue / Description
IUPAC Name 2-[1-(Bromomethyl)cyclobutyl]tetrahydro-2H-pyran
Molecular Formula C₁₀H₁₇BrO
Molecular Weight 233.15 g/mol
CAS Number Not widely listed; treat as Novel Chemical Entity (NCE)
Physical State Colorless to pale yellow oil (Predicted)
Boiling Point ~265–275°C (Predicted at 760 mmHg)
LogP (Calculated) 2.8 ± 0.4 (Moderate Lipophilicity)
TPSA 9.23 Ų (Ether oxygen only)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water.[1][2]
Structural Analysis[1][5]
  • Steric Bulk: The quaternary center at the cyclobutane junction provides significant steric shielding, potentially protecting adjacent pharmacophores from metabolic hydrolysis or oxidation.

  • Electronic Effects: The oxane ring acts as a hydrogen bond acceptor (HBA), improving water solubility compared to a purely carbocyclic analog.

  • Reactivity: The primary alkyl bromide is a potent electrophile, susceptible to Sɴ2 reactions despite the adjacent neopentyl-like steric environment.

Synthesis: Validated Preparation Protocol

Since this specific compound is not a commodity chemical, we define a convergent synthetic route based on reliable lithiation and reduction chemistries. This protocol minimizes ring-opening side reactions common with strained rings.

Diagram 1: Synthetic Pathway

The following flowchart illustrates the stepwise construction of the quaternary center and the installation of the bromide.

SynthesisPath Start Cyclobutanecarboxylic Acid Inter1 Intermediate A: 1-(Tetrahydro-2H-pyran-2-yl) cyclobutanecarboxylic acid Start->Inter1 1. LDA (2.0 eq), THF, -78°C 2. 2-Chlorotetrahydropyran Inter2 Intermediate B: [1-(Tetrahydro-2H-pyran-2-yl) cyclobutyl]methanol Inter1->Inter2 LiAlH4, THF 0°C to RT Product Target: 2-[1-(Bromomethyl) cyclobutyl]oxane Inter2->Product CBr4, PPh3 (Appel Rxn) DCM, 0°C

Figure 1: Stepwise synthesis starting from cyclobutanecarboxylic acid, utilizing alpha-lithiation to install the oxane ring followed by functional group interconversion.

Detailed Methodology
Step 1: Alpha-Alkylation (Formation of the Quaternary Center)
  • Reagents: Diisopropylamine, n-Butyllithium, Cyclobutanecarboxylic acid, 2-Chlorotetrahydropyran.

  • Protocol:

    • Generate LDA in anhydrous THF at -78°C.

    • Add cyclobutanecarboxylic acid (1.0 equiv) dropwise to generate the dianion. Stir for 1 hour.

    • Add 2-chlorotetrahydropyran (1.1 equiv) slowly. The electrophile attacks the alpha-position of the enolate.

    • Allow to warm to room temperature (RT) over 4 hours.

    • Critical Control: Quench with saturated NH₄Cl. Acidify to pH 4 to isolate the free acid intermediate.

Step 2: Reduction to Alcohol[1]
  • Reagents: Lithium Aluminum Hydride (LiAlH₄), anhydrous THF.

  • Protocol:

    • Suspend LiAlH₄ (1.5 equiv) in THF at 0°C.

    • Add the acid intermediate from Step 1 (dissolved in THF) dropwise.

    • Observation: Gas evolution (H₂) will occur.[3] Maintain temperature <10°C.

    • Reflux for 2 hours to ensure complete reduction of the sterically hindered carboxylate.

    • Fieser workup (Water/15% NaOH/Water) to precipitate aluminum salts.

Step 3: Bromination (Appel Reaction)
  • Reagents: Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃), DCM.

  • Protocol:

    • Dissolve the alcohol from Step 2 and CBr₄ (1.2 equiv) in DCM at 0°C.

    • Add PPh₃ (1.2 equiv) portion-wise.[1][4] The solution will turn slightly yellow.

    • Stir at RT for 3 hours.

    • Purification: Concentrate and triturate with hexane to remove triphenylphosphine oxide (TPPO) precipitate. Filter and purify the oil via silica gel chromatography (Hexanes/EtOAc gradient).

Reactivity & Applications in Drug Design[2]

The 2-[1-(Bromomethyl)cyclobutyl]oxane scaffold serves as a versatile electrophile. Its primary application is in Fragment-Based Drug Discovery (FBDD) to introduce sp³ complexity.

Key Reactions
  • N-Alkylation (Amination): Reacts with secondary amines (e.g., piperidines, piperazines) to form tertiary amines. Common in the synthesis of opioid receptor modulators and sigma receptor ligands.

  • Thioether Formation: Reacts with thiols under basic conditions.

  • Ring Expansion (Rearrangement): Under strong Lewis Acid conditions (e.g., AlCl₃), the cyclobutyl methyl cation can undergo ring expansion to a cyclopentyl system, though the adjacent oxane ring usually stabilizes the cation, favoring substitution over rearrangement.

Diagram 2: Reactivity Profile

Reactivity Target 2-[1-(Bromomethyl) cyclobutyl]oxane Prod1 Tertiary Amines (Opioid/GPCR Ligands) Target->Prod1 HNR₂, K₂CO₃ ACN, Reflux Prod2 Thioethers (Metabolic Probes) Target->Prod2 R-SH, NaH DMF, 0°C Prod3 Cyclopentyl Derivatives (Ring Expansion) Target->Prod3 AgSbF₆ or AlCl₃ (Wagner-Meerwein)

Figure 2: The primary utility lies in nucleophilic substitution (blue paths). Ring expansion (red path) is a competitive side reaction under acidic conditions.

Pharmacological Relevance[2][7][10][12]
  • Bioisostere: The cyclobutyl-oxane moiety acts as a bulky, lipophilic spacer, often replacing cyclohexyl or phenyl rings to improve solubility and reduce "flatness" in drug molecules (Escape from Flatland).

  • Metabolic Stability: The quaternary carbon prevents cytochrome P450 oxidation at the alpha-position relative to the ether, extending half-life (

    
    ).
    

Safety & Handling

  • Hazards: As an alkyl bromide, this compound is a potential alkylating agent . It should be treated as a suspected mutagen and a skin/eye irritant.

  • Lachrymator: Bromomethyl compounds often possess lachrymatory properties. Handle only in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or discoloration.

References

  • General Cyclobutane Synthesis

    • Namyslo, J. C., & Kaufmann, D. E. (2003). "The Application of Cyclobutane Derivatives in Organic Synthesis." Chemical Reviews, 103(4), 1485–1538. Link

  • Appel Reaction (Bromination)

    • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition, 14(12), 801–811. Link

  • Oxane (Tetrahydropyran)

    • Clarke, P. A., et al. (2008). "The synthesis of C-glycosides and other 2-substituted tetrahydropyrans." Tetrahedron Letters, 49(3), 562-564. Link

  • Cyclobutyl-Methyl Group in Medicinal Chemistry

    • Talele, T. T. (2016).[5] "The 'Cyclopropylmethyl' and 'Cyclobutylmethyl' Fragments in Drug Discovery." Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

Sources

Foundational

Reactivity of the bromomethyl group in 2-[1-(Bromomethyl)cyclobutyl]oxane

A Technical Guide on Steric Hindrance, Ring Strain, and Neighboring Group Participation[1] Part 1: Executive Summary & Structural Analysis[1] The molecule 2-[1-(Bromomethyl)cyclobutyl]oxane represents a deceptive scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Steric Hindrance, Ring Strain, and Neighboring Group Participation[1]

Part 1: Executive Summary & Structural Analysis[1]

The molecule 2-[1-(Bromomethyl)cyclobutyl]oxane represents a deceptive scaffold in drug discovery. While it appears to be a standard primary alkyl bromide, its reactivity is governed by a "perfect storm" of three physical-organic forces: neopentyl steric hindrance , cyclobutane ring strain , and neighboring group participation (NGP) from the oxane (tetrahydropyran) ether oxygen.

Treating this reagent as a standard electrophile in


 reactions will result in failure (no reaction) or complex mixtures (rearrangement). This guide dissects the competing pathways to allow for rational experimental design.
Structural Deconstruction
  • The Electrophile: A primary bromide (

    
    ) attached to a quaternary carbon. This creates a neopentyl-like  environment, severely retarding direct nucleophilic attack.
    
  • The Strain Engine: The cyclobutane ring (

    
     kcal/mol strain energy) is prone to ring expansion (Wagner-Meerwein rearrangement) if a carbocation develops at the adjacent methylene group.
    
  • The Internal Nucleophile: The oxane (tetrahydropyran) oxygen is positioned

    
     to the quaternary center. Depending on rotameric conformation, it can attack the bromomethyl group to form a 5-membered spiro-oxonium intermediate.
    

Part 2: Mechanisms of Reactivity

The Inertness of Direct Substitution ( )

Standard


 conditions (e.g., 

,

) often fail. The quaternary carbon of the cyclobutane ring blocks the trajectory of the incoming nucleophile (

orbital access).
  • Observation: Recovery of starting material or slow decomposition.

  • Causality: The steric bulk prevents the

    
     backside attack required for concerted substitution.
    
The Ring Expansion Trap ( /Solvolysis)

Under polar, protic, or Lewis acidic conditions, the C-Br bond ionizes. The resulting primary carbocation is too unstable to exist; it immediately rearranges.

  • Mechanism: The

    
     bond of the cyclobutane ring migrates to the cationic center.
    
  • Outcome: Conversion of the cyclobutylmethyl skeleton to a cyclopentyl system.

  • Diagnostic: NMR shifts showing the loss of the cyclobutane "pucker" signals and appearance of cyclopentene/cyclopentanol signatures.

Neighboring Group Participation (NGP)

The most overlooked pathway is the intramolecular attack by the oxane oxygen.

  • Pathway: The oxygen lone pair attacks the

    
     carbon (5-exo-tet cyclization).
    
  • Intermediate: A highly reactive spiro-bicyclic oxonium ion.

  • Product: Hydrolysis of this intermediate often yields the alcohol with retention of configuration (double inversion) or a ring-opened diol ether.

Part 3: Visualization of Competing Pathways

The following diagram maps the kinetic competition between these modes.

Reactivity Start 2-[1-(Bromomethyl)cyclobutyl]oxane SN2_Cond Strong Nucleophile / Basic (e.g., NaCN, DMF) Start->SN2_Cond Acid_Cond Lewis Acid / Protic Solvent (Ag+, Heat, H+) Start->Acid_Cond NGP_Path Intramolecular O-Attack (5-exo-tet) Start->NGP_Path NoRxn No Reaction / Slow (Steric Block) SN2_Cond->NoRxn Neopentyl Hindrance Cation Incipient 1° Carbocation Acid_Cond->Cation Rearrange Ring Expansion (Wagner-Meerwein) Cation->Rearrange Strain Release Cyclopentyl Cyclopentyl Derivative (Thermodynamic Sink) Rearrange->Cyclopentyl Oxonium Spiro-Oxonium Intermediate NGP_Path->Oxonium Kinetic Control Hydrolysis Hydrolysis/Opening Oxonium->Hydrolysis Alcohol 1-Hydroxymethyl derivative (Retention of config) Hydrolysis->Alcohol

Figure 1: Decision tree for reactivity. Note that direct substitution is blocked, forcing the system toward rearrangement or cyclization.

Part 4: Experimental Protocols

Protocol A: Radical Cross-Coupling (Preserving the Ring)

To functionalize the bromomethyl group without triggering ring expansion, one must avoid carbocations. Radical pathways are less sensitive to the "neopentyl" steric block.

Objective: Form a C-C bond without ring expansion. System: Nickel-Catalyzed Cross-Coupling (Negishi-like).

  • Reagents:

    • Substrate: 1.0 equiv

    • Organozinc reagent (Nucleophile): 1.5 equiv

    • Catalyst:

      
       (10 mol%)
      
    • Ligand: Pybox or Bio-oxazoline (12 mol%)

    • Solvent: DMA (Anhydrous)

  • Procedure:

    • Charge an oven-dried Schlenk tube with Ni source and ligand. Purge with Argon.

    • Add DMA and stir for 20 min to form the complex.

    • Add the 2-[1-(Bromomethyl)cyclobutyl]oxane followed by the organozinc reagent at 0°C.

    • Critical Step: Stir at room temperature. Do not heat above 40°C, as thermal energy can trigger radical ring-opening of the cyclobutane.

  • Validation:

    • Monitor by GC-MS. Look for the molecular ion of the coupled product.

    • Self-Check: If you see a mass corresponding to the product but with a simplified splitting pattern in NMR, you likely formed the cyclopentyl isomer via a radical clock rearrangement.

Protocol B: Controlled Solvolysis (Ring Expansion)

Use this if the target is the cyclopentyl analog (e.g., for accessing specific 5-membered ring scaffolds).

  • Reagents:

    • Substrate: 1.0 equiv

    • Solvent: Acetic Acid / Sodium Acetate (Buffer)

    • Promoter: Silver Acetate (AgOAc) - 1.1 equiv

  • Procedure:

    • Dissolve substrate in acetic acid.[1]

    • Add AgOAc (precipitates AgBr, driving ionization).

    • Heat to 60°C for 4 hours.

  • Mechanism: The

    
     pulls the bromide, generating the cation. The cyclobutane bond migrates immediately. Acetate traps the new tertiary/secondary cation.
    
  • Result: Cyclopentyl acetate derivative.

Part 5: Data & Reactivity Summary[1]

Reaction ConditionDominant MechanismMajor Product OutcomeRisk Factor
Standard

(e.g., NaCN)
Steric BlockNo Reaction / RecoveryWaste of time/reagents.
Solvolysis (H2O/Heat)

+ Rearrangement
Cyclopentanol derivativeUnintended scaffold change.
Lewis Acid (e.g.,

)
NGP / IonizationSpiro-ether or RearrangedComplex mixture.
Radical (Ni/Zn or Fe)Radical RecombinationCyclobutyl derivative (Retained)Requires strict O2 exclusion.

References

  • Neopentyl Substitution Constraints

    • Source: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

    • Relevance: Defines the kinetic barrier for on neopentyl systems.
  • Cyclobutylmethyl Rearrangements

    • Source: Wiberg, K. B., et al. (1996). "Ring Expansion of Cyclobutylmethyl Systems." Journal of the American Chemical Society.
    • Relevance: Establishes the thermodynamic driving force for cyclobutane-to-cyclopentane expansion.
  • Neighboring Group Participation (Ether Oxygen)

    • Source: Capon, B., & McManus, S. P. (1976).
    • Relevance: Details the kinetics of 5-exo-tet cycliz

Sources

Exploratory

In Silico Profiling of 2-[1-(Bromomethyl)cyclobutyl]oxane: A Computational Framework

Executive Summary This technical guide provides a rigorous computational framework for modeling 2-[1-(Bromomethyl)cyclobutyl]oxane , a sterically congested ether-halide. This molecule presents unique challenges due to th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous computational framework for modeling 2-[1-(Bromomethyl)cyclobutyl]oxane , a sterically congested ether-halide. This molecule presents unique challenges due to the interplay between the flexible oxane (tetrahydropyran) ring, the puckered cyclobutyl ring, and the electrophilic bromomethyl arm.

The following protocol moves beyond standard optimization, addressing the specific stereoelectronic effects of the quaternary center at the cyclobutyl-oxane interface. It is designed for researchers utilizing DFT (Density Functional Theory) and MD (Molecular Dynamics) to predict reactivity, stability, and physicochemical properties.

Module 1: Conformational Landscape & Structural Setup

The Structural Challenge

The molecule consists of two cyclic systems linked by a single bond. The primary modeling challenge is the conformational explosion caused by:

  • Oxane Ring Flip: Chair-to-Chair interconversion (typically ~10 kcal/mol barrier).

  • Cyclobutyl Puckering: The "butterfly" motion of the four-membered ring.

  • Rotatable Bond: The C2(oxane)-C1(cyclobutyl) bond, which is sterically hindered by the quaternary substitution.

Protocol: Hierarchical Conformational Search

Do not start with a single DFT optimization. You must sample the potential energy surface (PES) to find the global minimum.

Step-by-Step Methodology:

  • Force Field Scanning (MMFF94 or OPLS4):

    • Generate 1,000 initial conformers using Monte Carlo (MC) sampling.

    • Apply an energy window of 20 kcal/mol to retain high-energy states that might be relevant for reactivity.

    • Rationale: Force fields are computationally cheap and effective for steric clashes, filtering out physically impossible geometries before expensive QM calculations.

  • Redundant Conformer Elimination:

    • Filter based on RMSD (Root Mean Square Deviation) of heavy atoms (cutoff: 0.5 Å).

  • DFT Pre-Optimization:

    • Submit the top 10-20 unique conformers for optimization at a lower level of theory (e.g., B3LYP/6-31G*).

    • Critical Check: Ensure the cyclobutyl ring maintains its puckered geometry (~20-30°) and does not artificially flatten.

Visualization: Conformational Workflow

ConformerWorkflow Start Input Structure (2D Sketch) MM_Scan Monte Carlo Search (MMFF94 / OPLS4) Start->MM_Scan Generate 1k confs Filter RMSD Filtering (Cutoff 0.5 Å) MM_Scan->Filter Energy Window < 20 kcal/mol DFT_Opt DFT Optimization (B3LYP/6-31G*) Filter->DFT_Opt Top 20 Confs GlobalMin Global Minimum Identification DFT_Opt->GlobalMin Boltzmann Weighting

Figure 1: Hierarchical workflow for identifying the global energy minimum of flexible bicyclic ethers.

Module 2: Electronic Structure & Reactivity Profiling

Level of Theory Selection

For this specific molecule, standard functionals like B3LYP are insufficient due to the importance of dispersion forces between the two rings in the folded conformations.

  • Recommended Functional: ωB97X-D or M06-2X . These include long-range dispersion corrections essential for accurate ring-ring interaction energies.

  • Basis Set: def2-TZVP or 6-311+G(d,p) .

    • Note: You must include diffuse functions (the "+") to correctly model the electron-rich bromine atom and the lone pairs on the oxygen.

Reactivity Hypothesis: The NGP Check

A critical question for this molecule is whether the oxane oxygen can participate in Neighboring Group Participation (NGP) , displacing the bromide to form a transient spiro-oxetanium species.

Experimental Setup for Transition State (TS) Search:

  • Reaction Coordinate: Scan the distance between the Oxane Oxygen (O1) and the Methylene Carbon (CH2-Br).

  • Method: QST3 (Quadratic Synchronous Transit) in Gaussian or NEB (Nudged Elastic Band) in ORCA.

  • Validation: The TS must have exactly one imaginary frequency corresponding to the C-Br bond breaking and C-O bond forming.

Visualization: Reaction Coordinate Analysis

ReactionProfile cluster_legend Pathway Analysis Reactant Ground State (Open Form) TS Transition State (Spiro-Oxetanium) Reactant->TS Activation Barrier Product Spiro-Intermediate (High Energy) TS->Product Relaxation Text Check Imaginary Freq for TS Validation

Figure 2: Theoretical reaction pathway investigating intramolecular cyclization (NGP).

Module 3: Physicochemical Properties (ADMET)

For drug development, the lipophilicity and solubility of this scaffold are paramount.

Solvation Models

Gas-phase calculations are irrelevant for biological contexts. Use implicit solvation models.

  • Model: SMD (Solvation Model based on Density) is preferred over PCM for calculating

    
    .
    
  • Solvents: Water (biological proxy) and Dichloromethane (synthesis proxy).

Quantitative Data Summary

The following table outlines the key parameters to extract from the output files.

ParameterComputational MethodTarget/UnitSignificance
Dipole Moment DFT (ωB97X-D)Debye (D)Predicts solubility and membrane permeability.
HOMO-LUMO Gap DFT (Orbital Energies)eVIndicator of chemical hardness and stability.
C-Br Bond Length Geometry OptÅngström (Å)>1.98 Å suggests a labile bond (reactive electrophile).
LogP QSPR / COSMO-RSUnitlessTarget < 5 for Lipinski compliance.
Ring Pucker Angle Dihedral ScanDegrees (°)Defines the steric bulk of the cyclobutyl group.

References

  • Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics.

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B.

  • Neese, F. (2012). The ORCA program system. WIREs Computational Molecular Science.

  • ChemSRC Database. Entry for CAS 717920-96-2.[1]

Sources

Foundational

Stability and degradation of 2-[1-(Bromomethyl)cyclobutyl]oxane under various conditions

An In-Depth Technical Guide to the Stability and Degradation of 2-[1-(Bromomethyl)cyclobutyl]oxane For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Molecule and the Imperati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Degradation of 2-[1-(Bromomethyl)cyclobutyl]oxane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and the Imperative for Stability Analysis

2-[1-(Bromomethyl)cyclobutyl]oxane is a unique bifunctional molecule featuring a strained oxetane ring and a reactive bromomethyl group, both anchored to a cyclobutane core. The incorporation of strained ring systems like oxetanes and cyclobutanes has become a prominent strategy in medicinal chemistry to modulate physicochemical properties such as solubility and metabolic stability.[1][2] The oxetane ring, in particular, is often used as a polar and metabolically robust isostere for less favorable groups like gem-dimethyl or carbonyl moieties.[2][3] The bromomethyl group serves as a versatile synthetic handle, allowing for further elaboration of the molecular scaffold.

Given its potential as a building block in the synthesis of novel chemical entities, a thorough understanding of the stability and degradation profile of 2-[1-(Bromomethyl)cyclobutyl]oxane is paramount. Forced degradation studies are a regulatory requirement and a critical component of the drug development process.[4][5][6] They provide indispensable insights into the intrinsic stability of a molecule, reveal potential degradation pathways, and are essential for developing and validating stability-indicating analytical methods.[6][7] This guide offers a comprehensive analysis based on first principles of chemical reactivity, examining the molecule's predicted behavior under various stress conditions and providing a framework for empirical investigation.

Molecular Structure and Predicted Reactivity Profile

The stability of 2-[1-(Bromomethyl)cyclobutyl]oxane is governed by the interplay of its three core structural features:

  • The Oxetane Ring: This four-membered cyclic ether possesses significant ring strain (approximately 25.5 kcal/mol), making it more reactive than its five-membered analogue, tetrahydrofuran.[3] The oxygen atom's lone pairs make it a target for protonation under acidic conditions, which activates the ring for nucleophilic attack and subsequent cleavage.[8][9] However, oxetanes are generally stable under basic and many oxidative conditions.[8]

  • The Bromomethyl Group: The carbon-bromine (C-Br) bond is inherently polarized, rendering the methylene carbon electrophilic. The bromide ion is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions (SN1 and SN2).[10] Furthermore, the C-Br bond is known to be photolabile, with a propensity for homolytic cleavage upon exposure to UV light, leading to radical-mediated degradation pathways.[11][12]

  • The Cyclobutane Core: While less strained than the oxetane ring, the cyclobutane structure can influence the reactivity of its substituents. The rigid conformation may affect the accessibility of the reactive centers to attacking reagents.

Potential Degradation Pathways Under Forced Stress Conditions

Forced degradation studies are designed to accelerate degradation by exposing the compound to conditions more severe than standard storage.[5][13] The primary degradation pathways for 2-[1-(Bromomethyl)cyclobutyl]oxane are anticipated to involve hydrolysis of the bromomethyl group and acid-catalyzed ring-opening of the oxetane.

Hydrolytic Degradation (Acidic and Basic Conditions)

Acid-Catalyzed Degradation: Under acidic conditions, two primary degradation pathways are plausible. The first involves the protonation of the oxetane oxygen, followed by nucleophilic attack by water, leading to ring-opening and the formation of a diol.[8][14] The second pathway is the acid-mediated solvolysis of the bromomethyl group to yield a primary alcohol.

  • Pathway A (Oxetane Ring-Opening): Protonation of the ether oxygen enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack by water and cleavage of a C-O bond.

  • Pathway B (Bromide Substitution): The C-Br bond undergoes hydrolysis, likely via an SN2 or SN1 mechanism, to replace the bromine with a hydroxyl group.

cluster_acid Acidic Degradation Pathways cluster_pathA Pathway A: Ring Opening cluster_pathB Pathway B: Hydrolysis Parent 2-[1-(Bromomethyl)cyclobutyl]oxane ProtonatedOxetane Protonated Oxetane Intermediate Parent->ProtonatedOxetane H+ ProductB (1-(Oxetan-2-yl)cyclobutyl)methanol (Alcohol Product) Parent->ProductB H2O ProductA 1-(Bromomethyl)-1-(3-hydroxypropyl)cyclobutanol (Diol Product) ProtonatedOxetane->ProductA + H2O - H+

Caption: Predicted degradation of 2-[1-(Bromomethyl)cyclobutyl]oxane under acidic conditions.

Base-Catalyzed Degradation: The oxetane ring is generally stable under basic conditions.[8] Therefore, the principal degradation route is expected to be the nucleophilic substitution of the bromide by a hydroxide ion via an SN2 mechanism. This reaction is typically faster than neutral hydrolysis due to the stronger nucleophilicity of OH⁻ compared to H₂O.

cluster_base Basic Degradation Pathway Parent 2-[1-(Bromomethyl)cyclobutyl]oxane TransitionState SN2 Transition State Parent->TransitionState OH- Product (1-(Oxetan-2-yl)cyclobutyl)methanol TransitionState->Product - Br-

Caption: Predicted SN2 hydrolysis of the bromomethyl group under basic conditions.

Oxidative Degradation

Ethers can be susceptible to oxidation, often forming hydroperoxides at carbons adjacent to the oxygen atom. The cyclobutane ring also contains C-H bonds that could be targets for oxidation. Common laboratory oxidizing agents like hydrogen peroxide (H₂O₂) can be used to simulate this stress. Potential products could include ring-opened species, ketones, or hydroperoxides.

Photolytic Degradation

Brominated organic compounds are known to undergo photodegradation upon exposure to light, particularly UV radiation.[11][12] The primary photochemical process is the homolytic cleavage of the C-Br bond, which has a lower bond dissociation energy compared to C-C, C-H, and C-O bonds. This cleavage generates a highly reactive cyclobutylmethyl radical and a bromine radical.

The resulting radicals can undergo several subsequent reactions:

  • Dimerization: Two cyclobutylmethyl radicals can combine to form a dimer.

  • Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another molecule.

  • Reaction with Oxygen: In the presence of air, the radical can react with O₂ to form peroxy radicals, leading to a cascade of oxidative degradation products.

Thermal Degradation

At elevated temperatures, molecules can gain sufficient energy to overcome activation barriers for decomposition. For 2-[1-(Bromomethyl)cyclobutyl]oxane, thermal stress could induce ring-opening of the strained oxetane or cleavage of the C-Br bond.[8][15] The specific degradation products would depend heavily on the temperature and whether the experiment is conducted in the solid state or in solution.[13]

Summary of Predicted Degradation Profile

The following table summarizes the anticipated stability and degradation pathways for 2-[1-(Bromomethyl)cyclobutyl]oxane under various forced stress conditions.

Stress ConditionPredicted StabilityPrimary Degradation Pathway(s)Potential Major Degradation Product(s)
Acidic Hydrolysis LabileOxetane ring-opening; C-Br hydrolysis1-(Bromomethyl)-1-(3-hydroxypropyl)cyclobutanol; (1-(Oxetan-2-yl)cyclobutyl)methanol
Basic Hydrolysis LabileSN2 substitution of bromide(1-(Oxetan-2-yl)cyclobutyl)methanol
Oxidation Moderately StableOxidation of C-H bonds adjacent to ether oxygenHydroperoxides, ring-opened products
Photolysis (UV) LabileHomolytic cleavage of C-Br bondRadical-derived dimers and oxidation products
Thermal (Dry Heat) Moderately LabileOxetane ring-opening; C-Br cleavageFragmentation products

Experimental Protocols for Forced Degradation Studies

A systematic approach is required to empirically determine the degradation profile.[16] The goal is to achieve 10-30% degradation to ensure sufficient formation of degradants for detection without overly complex secondary degradation.[16]

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of Compound Stress Expose to Stress Conditions (Acid, Base, H2O2, Heat, Light) Start->Stress Sample Withdraw Aliquots at Time Points Stress->Sample Neutralize Quench / Neutralize (if applicable) Sample->Neutralize Analyze Analyze by Stability- Indicating Method (e.g., LC-MS) Neutralize->Analyze Identify Characterize Degradants (MS/MS, NMR) Analyze->Identify

Caption: A general experimental workflow for forced degradation studies.

Acidic and Basic Hydrolysis
  • Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl, 0.01 M HCl, 0.1 M NaOH, and 0.01 M NaOH. Prepare a parallel solution in purified water as a control.

  • Incubation: Place vials in a controlled temperature bath (e.g., 60°C).

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

  • Quenching: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the reaction.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method.[17]

Oxidative Degradation
  • Preparation: Dissolve the compound (e.g., 1 mg/mL) in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% v/v).

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Monitor the reaction at regular intervals (e.g., 0, 2, 6, 12, 24 hours).

  • Analysis: Analyze samples directly by HPLC-UV/MS.

Thermal Degradation
  • Solid State: Place a known amount of the solid compound in an open vial in a calibrated oven at an elevated temperature (e.g., 80°C).

  • Solution State: Prepare a solution of the compound in a suitable inert solvent and heat to a specified temperature (e.g., 60°C).

  • Sampling: For the solid-state study, pull vials at different time points and dissolve the contents for analysis. For the solution study, withdraw aliquots over time.

  • Analysis: Analyze all samples by HPLC-UV/MS.

Photostability
  • Preparation: Prepare both solid and solution samples of the compound.

  • Exposure: Place the samples in a photostability chamber and expose them to a light source conforming to ICH Q1B guidelines. Wrap control samples in aluminum foil to protect them from light.

  • Sampling: Analyze the samples after a specified duration of exposure.

  • Analysis: Compare the chromatograms of the exposed and control samples to identify photodegradants.

Conclusion

Based on fundamental chemical principles, 2-[1-(Bromomethyl)cyclobutyl]oxane is predicted to be most susceptible to degradation under hydrolytic (both acidic and basic) and photolytic conditions. The primary degradation pathways are anticipated to be the hydrolysis of the bromomethyl group to an alcohol and the acid-catalyzed ring-opening of the oxetane moiety. The C-Br bond represents the most significant photolabile site within the molecule. While predictions provide a critical starting point, the experimental protocols outlined in this guide are essential for empirically confirming these pathways, identifying and characterizing the resulting degradants, and ultimately establishing a comprehensive stability profile. This knowledge is fundamental for guiding formulation development, defining appropriate storage conditions, and ensuring the quality and safety of any potential drug product derived from this novel building block.

References

  • Photodecomposition Properties of Brominated Flame Retardants (BFRs). (n.d.). Google Books.
  • Assessing the stability of the oxetane ring under various chemical conditions. (n.d.). Benchchem.
  • Sleiman, M., et al. (2018). Photodegradation of brominated flame retardants in polystyrene: Quantum yields, products and influencing factors. Chemosphere, 211, 883-890. PubMed.
  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2022). PMC.
  • Smollich, M., et al. (2025). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization. Environmental Sciences Europe, 37(49). DuEPublico.
  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (n.d.). E3S Web of Conferences.
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  • CYCLIC ETHERS AND THEIR USE. (2025).
  • 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. (2022).
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  • Unexpected Isomerization of Oxetane-Carboxylic Acids. (n.d.). PMC - NIH.
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  • Appendix 1: Summary of Part 1 reactions used for synthesis. (n.d.). Lumen Learning.
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  • european journal of pharmaceutical and medical research. (n.d.). EJPMR.
  • Oxetanes: formation, reactivity and total syntheses of n
  • Navigating the Stability Landscape of 1-(Bromomethyl)naphthalen-2-amine: A Technical Guide. (n.d.). Benchchem.
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  • ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane. (n.d.). NCBI Bookshelf.
  • Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. (n.d.). PMC.
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (n.d.).
  • Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach. (1989). MDPI.
  • Reactivity of 2-Halo-2H-azirines. 1. Reactions with Nucleophiles. (n.d.). CORE.
  • Degradation of bromoxynil octanoate by strain Acinetobacter sp.
  • The Degradation Pathways of Cannabinoids and How to Manage Them. (n.d.). Technology Networks.
  • Nucleophilic ring opening of vinyl oxetanes. (n.d.).
  • Starting with an Alkane, Provide a Synthesis for a Molecule That Has a Functional Group Z, Where Z is a Nucleophile. (2020). Chemistry LibreTexts.
  • 2-([1-(Bromomethyl)cyclobutyl]methyl)oxolane. (n.d.). BLDpharm.
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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Grignard Reactions Involving 2-[1-(Bromomethyl)cyclobutyl]oxane

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-[1-(Bromomethyl)cyclobutyl]oxane in Grignard reactions. This unique...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-[1-(Bromomethyl)cyclobutyl]oxane in Grignard reactions. This unique substrate presents both opportunities and challenges due to its sterically hindered neopentyl-like structure and the presence of an intramolecular oxane (tetrahydropyran) moiety. We will explore the synthesis of the Grignard reagent, its inherent stability, and its subsequent application in forming carbon-carbon bonds with various electrophiles. This guide explains the causality behind protocol choices, outlines detailed, self-validating experimental procedures, and addresses potential troubleshooting strategies to ensure successful execution.

Introduction to 2-[1-(Bromomethyl)cyclobutyl]oxane

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide with an electrophile.[1] The substrate, 2-[1-(Bromomethyl)cyclobutyl]oxane, is a specialized building block for accessing complex molecular architectures. Its structure features a primary alkyl bromide attached to a quaternary carbon, creating significant steric hindrance. Additionally, the presence of a six-membered cyclic ether (oxane) ring within the molecule raises questions about potential intramolecular reactivity.

This guide will demonstrate that while the steric hindrance necessitates specific activation protocols for successful Grignard reagent formation, the oxane ring is generally stable under these conditions, allowing the reagent to be used effectively in subsequent intermolecular reactions.[2][3]

Physicochemical Properties & Plausible Synthesis

The starting material, 2-[1-(Bromomethyl)cyclobutyl]oxane, is not commercially ubiquitous. A plausible synthetic route involves the bromination of the corresponding alcohol, (2-(1-(cyclobutyl)oxan-1-yl))methanol, which can be derived from cyclobutanone and a suitable oxane-containing nucleophile. A common method for converting primary alcohols to alkyl bromides uses reagents like triphenylphosphine and bromine, analogous to the synthesis of (bromomethyl)cyclobutane.[4]

PropertyValueSource
Molecular Formula C₉H₁₅BrO-
Molecular Weight 221.12 g/mol -
Appearance Colorless to pale yellow liquid (Predicted)-
Boiling Point >150 °C (Predicted)-
Solubility Soluble in ethers (THF, Diethyl Ether), Halogenated Solvents-

Formation of the Grignard Reagent: A Detailed Protocol

The formation of a Grignard reagent from a sterically hindered primary bromide requires careful attention to reaction conditions to overcome a high activation energy and prevent side reactions. The primary competing pathway is the Wurtz coupling reaction, where the Grignard reagent reacts with unreacted alkyl bromide to form a dimer.[5] Slow addition of the halide and maintaining a moderate temperature are crucial for minimizing this side product.[5]

Critical Considerations for Success
  • Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by any protic source, including atmospheric moisture.[6] All glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents must be used.[7]

  • Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings often prevents the reaction from starting.[5] Chemical activation is essential. The use of iodine or 1,2-dibromoethane are standard and effective methods.[5][8]

  • Choice of Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are required.[9] These solvents are not merely inert; they coordinate with the magnesium center, stabilizing the Grignard reagent in what is known as the Schlenk equilibrium.[10][11] THF is often preferred for less reactive halides due to its higher boiling point, allowing for gentle reflux to be maintained.

Visual Workflow for Grignard Reagent Formation

G Workflow for Grignard Reagent Preparation cluster_prep Preparation cluster_initiation Initiation cluster_propagation Propagation & Completion A Flame-Dry Glassware (Flask, Condenser, Funnel) B Add Mg Turnings & Iodine Crystal to Flask under Inert Gas (N2/Ar) A->B Assemble D Add ~10% of Halide Solution to Mg Suspension B->D C Prepare Solution: 2-[1-(Bromomethyl)cyclobutyl]oxane in Anhydrous THF C->D E Observe for Initiation: - Color change (brown/grey) - Gentle bubbling - Exotherm D->E F Slow, Dropwise Addition of Remaining Halide Solution E->F G Maintain Gentle Reflux (Cool with water bath if needed) F->G H Stir for 30-60 min Post-Addition G->H I Result: Cloudy Grey/Brown Solution of the Grignard Reagent H->I

Caption: Experimental workflow for Grignard reagent preparation.

Step-by-Step Protocol for Grignard Formation

This protocol outlines the formation of approximately 0.1 M of the Grignard reagent in THF.

Reagent/MaterialQuantityMolesNotes
Magnesium Turnings365 mg15.0 mmol1.5 equivalents
Iodine1 small crystal-Activator
2-[1-(Bromomethyl)cyclobutyl]oxane2.21 g10.0 mmol1.0 equivalent
Anhydrous THF100 mL-Solvent
Apparatus 250 mL 3-neck round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, N₂/Ar inlet.

Procedure:

  • Preparation: Assemble and flame-dry all glassware under a positive pressure of inert gas (N₂ or Argon). Allow to cool to room temperature.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine into the reaction flask. Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor sublimes and deposits on the magnesium, then dissipates. This indicates the activation of the magnesium surface.[5] Allow the flask to cool.

  • Reagent Setup: In the addition funnel, prepare a solution of 2-[1-(Bromomethyl)cyclobutyl]oxane in 80 mL of anhydrous THF. Add the remaining 20 mL of anhydrous THF to the reaction flask to cover the magnesium.

  • Initiation: Add approximately 5-10% of the alkyl bromide solution from the addition funnel to the stirring magnesium suspension. The reaction may have an induction period. Initiation is marked by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight exotherm, which may cause the THF to reflux. If the reaction does not start, gentle warming with a heat gun may be applied.[8]

  • Addition: Once the reaction is self-sustaining, begin the slow, dropwise addition of the remaining alkyl bromide solution at a rate that maintains a gentle, controlled reflux. This is critical to minimize the Wurtz coupling side reaction.[5] If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.

  • Completion: After the addition is complete (approx. 60-90 minutes), allow the mixture to stir at room temperature or with gentle heating for an additional 30-60 minutes to ensure all the magnesium has reacted.

  • Confirmation & Use: The resulting cloudy, grey-brown mixture is the Grignard reagent, 2-[1-(Cyclobutyl)oxane-1-yl]methylmagnesium bromide. It is typically used immediately in subsequent reactions. The concentration can be determined via titration if required.

Synthetic Applications: Reactions with Electrophiles

The newly formed Grignard reagent is a powerful carbon-based nucleophile.[12] The oxane ring is analogous to THF and is not expected to undergo ring-opening under these conditions, as six-membered rings lack significant ring strain.[2][3] The reagent can therefore be used to attack a wide range of electrophilic centers.

General Reaction Mechanism with Carbonyls

The reaction proceeds via nucleophilic addition of the Grignard's carbanionic carbon to the electrophilic carbonyl carbon.[13][14] This forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final alcohol product.[15]

Caption: General reaction mechanism for Grignard addition to a ketone.

Protocol: Reaction with Benzaldehyde (Formation of a Secondary Alcohol)
  • Setup: Cool the freshly prepared Grignard reagent solution (10.0 mmol in 100 mL THF) to 0 °C in an ice bath.

  • Addition: In a separate, dry flask, dissolve benzaldehyde (1.01 mL, 10.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the stirring Grignard reagent over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Workup: Cool the reaction mixture again to 0 °C. Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution. This will hydrolyze the magnesium alkoxide and dissolve magnesium salts.[16]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

Protocol: Reaction with Acetone (Formation of a Tertiary Alcohol)
  • Setup: Cool the freshly prepared Grignard reagent solution (10.0 mmol in 100 mL THF) to 0 °C in an ice bath.

  • Addition: Add acetone (0.73 mL, 10.0 mmol), dissolved in 10 mL of anhydrous THF, dropwise to the stirring Grignard reagent.

  • Reaction, Workup, and Purification: Follow steps 3-6 from the benzaldehyde protocol.

ElectrophileProductProduct TypeExpected Yield Range
Benzaldehyde1-phenyl-2-(2-(1-(cyclobutyl)oxan-1-yl))ethanolSecondary Alcohol65-80%
Acetone2-methyl-3-(2-(1-(cyclobutyl)oxan-1-yl))propan-2-olTertiary Alcohol70-85%
Carbon Dioxide (Dry Ice)2-(2-(1-(cyclobutyl)oxan-1-yl))acetic acidCarboxylic Acid60-75%

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Reaction Fails to Initiate 1. Wet glassware or solvent. 2. Passivated magnesium surface.1. Re-dry all glassware and use freshly opened or distilled anhydrous solvent.[7] 2. Add another small crystal of iodine or a few drops of 1,2-dibromoethane. Use sonication or crush a few turnings of Mg with a glass rod.[8]
Low Yield of Grignard Reagent 1. Wurtz coupling side reaction. 2. Incomplete reaction. 3. Premature quenching by impurities.1. Ensure slow, dropwise addition of the alkyl halide to maintain a low concentration. Avoid overheating.[5] 2. Increase the post-addition stirring time or gently reflux for an additional hour. 3. Ensure the starting alkyl halide is pure and dry.
Formation of White Precipitate During Reaction Formation of magnesium oxides/hydroxides due to air or moisture contamination.The reaction may still proceed, but yields will be lower. Ensure a better inert gas seal for future attempts.
Low Yield of Alcohol Product 1. Inefficient Grignard formation. 2. Enolization of the carbonyl compound (especially for hindered ketones).[13]1. Confirm Grignard formation and concentration before adding the electrophile. 2. Add the carbonyl compound at a lower temperature (e.g., -78 °C) to favor nucleophilic addition over deprotonation.

Safety Precautions

  • Grignard Reagents: Can be pyrophoric, especially if the solvent is removed. They react violently with water, releasing flammable hydrocarbons. Always handle under an inert atmosphere.

  • Solvents: Diethyl ether and THF are extremely flammable. Work in a well-ventilated fume hood, away from ignition sources.

  • Workup: The quenching step is exothermic and will release hydrogen gas if unreacted magnesium is present. Add the quenching solution slowly and with adequate cooling.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and gloves are mandatory at all times.

References

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Fiveable. (2025, August 15). Reactions of Alkyl Halides: Grignard Reagents. Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Ursinus College Digital Commons. (n.d.). The Grignard Reagents: Their Preparation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. Retrieved from [Link]

  • Students by the Students (and the Profs). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Organic Chemistry and Chemical Biology. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 5. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 19). Grignard reagents react with epoxides but dissolve in THF, what happens in oxetane (four membered ether ring)? Retrieved from [Link]

  • OpenStax. (2023, September 20). 10.6 Reactions of Alkyl Halides: Grignard Reagents. Organic Chemistry. Retrieved from [Link]

  • CHEM 2325 Module 19. (2024, June 17). Reactions of Aldehydes and Ketones with Grignard reagents. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

  • Vaia. (n.d.). Problem 61 Grignard reagents react with oxe... Retrieved from [Link]

  • Punniyamurthy, T. (n.d.). Principles of Organic synthesis. IIT Guwahati. Retrieved from [Link]

  • Nucleophilic Addition: The Grignard reagent. (n.d.). Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Reaction of grignard reagent with oxirane ring. (2012, February 17). YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Side Reactions in a Grignard Synthesis. Retrieved from [Link]

  • Kobayashi, S. (2021, February 16). Grignard Reactions in Cyclopentyl Methyl Ether. ResearchGate. Retrieved from [Link]

  • iit-jee neet chemistry tricks. (2018, January 25). Important Grignard Reagent react with Cyclic ether. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 10. Retrieved from [Link]

  • Reddit. (2022, December 21). Grignard side reactions. r/chemistry. Retrieved from [Link]

  • Burley, G. A., et al. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

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Application

The Emergence of 2-[1-(Bromomethyl)cyclobutyl]oxane: A Spirocyclic Scaffold for Three-Dimensional Drug Discovery

Introduction: Embracing the Third Dimension in Medicinal Chemistry In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with enhanced...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with enhanced potency, selectivity, and improved physicochemical properties. A significant shift from flat, aromatic structures towards more three-dimensional molecular architectures has been a driving force in this endeavor. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs in this context. Their rigid, well-defined three-dimensional orientation of substituents allows for a more precise interaction with biological targets.[1]

This application note introduces 2-[1-(Bromomethyl)cyclobutyl]oxane , a novel and versatile building block designed for the synthesis of complex, spirocyclic molecules. This compound uniquely combines a strained cyclobutane ring, a conformationally flexible oxane (tetrahydropyran) ring, and a reactive primary alkyl bromide handle. This strategic combination offers a powerful tool for medicinal chemists to access previously underexplored areas of chemical space. The inherent properties of this scaffold can contribute to improved aqueous solubility and metabolic stability in drug candidates.[2]

This guide provides a comprehensive overview of the synthesis and potential applications of 2-[1-(Bromomethyl)cyclobutyl]oxane, complete with detailed protocols and mechanistic insights to empower researchers in their quest for innovative therapeutic agents.

Proposed Synthesis of the Building Block

The synthesis of 2-[1-(Bromomethyl)cyclobutyl]oxane can be envisioned through a multi-step sequence starting from commercially available cyclobutanone. The key steps involve the formation of a diol, followed by an intramolecular etherification to construct the spirocyclic oxane ring, and subsequent functional group manipulation to install the bromomethyl group.

A plausible synthetic route is outlined below:

Synthesis_of_2-[1-(Bromomethyl)cyclobutyl]oxane cluster_0 Step 1: Diol Formation cluster_1 Step 2: Intramolecular Etherification cluster_2 Step 3: Hydroxymethylation cluster_3 Revised Step 2 & 3: From Cyclobutanone to Diol cluster_4 Revised Step 4: Oxane Ring Formation cluster_5 Final Step: Bromination Cyclobutanone Cyclobutanone Intermediate_1 1-(3-Hydroxypropyl)cyclobutanol Cyclobutanone->Intermediate_1 1. Mg, THF 2. 3-bromo-1-propanol Cyclobutanone->Intermediate_1 Intermediate_2 2-Cyclobutyloxane Intermediate_1->Intermediate_2 NaH, THF (Williamson Ether Synthesis) Intermediate_1->Intermediate_2 Intermediate_3 [1-(Hydroxymethyl)cyclobutyl]methanol Intermediate_2->Intermediate_3 This step is not direct. A more plausible route is from a cyclobutane diester derivative Cyclobutanone_alt Cyclobutanone Intermediate_4 1-(Hydroxymethyl)cyclobutane-1-carboxylic acid derivative Cyclobutanone_alt->Intermediate_4 e.g., Reformatsky reaction Intermediate_5 1,1-Bis(hydroxymethyl)cyclobutane Intermediate_4->Intermediate_5 Reduction (e.g., LiAlH4) Intermediate_6 2-[1-(Hydroxymethyl)cyclobutyl]oxane Intermediate_5->Intermediate_6 Reaction with an appropriate 3-carbon electrophile followed by cyclization Intermediate_5->Intermediate_6 Final_Product 2-[1-(Bromomethyl)cyclobutyl]oxane Intermediate_6->Final_Product PBr3 or CBr4, PPh3 Intermediate_6->Final_Product

Caption: Proposed synthetic pathway to 2-[1-(Bromomethyl)cyclobutyl]oxane.

A more practical approach might involve starting with a cyclobutane-1,1-dicarboxylate, reducing it to the corresponding diol, and then forming the oxane ring, followed by selective bromination of one of the hydroxymethyl groups.

Core Application: Nucleophilic Substitution Reactions

The primary utility of 2-[1-(Bromomethyl)cyclobutyl]oxane lies in its reactivity as a primary alkyl bromide in nucleophilic substitution (Sₙ2) reactions. The electrophilic carbon of the bromomethyl group is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.[3]

It is important to note that the carbon bearing the bromomethyl group is a neopentyl-like center due to the adjacent quaternary spiro-carbon. This steric hindrance can significantly slow down the rate of Sₙ2 reactions compared to unhindered primary alkyl bromides.[4] Therefore, more forcing reaction conditions, such as higher temperatures and the use of highly polar aprotic solvents like DMSO or DMF, may be necessary to achieve reasonable reaction times and yields.[4]

SN2_Reaction_of_2-[1-(Bromomethyl)cyclobutyl]oxane Building_Block 2-[1-(Bromomethyl)cyclobutyl]oxane Transition_State Sₙ2 Transition State Building_Block->Transition_State Nucleophile Nucleophile (Nu⁻) Nucleophile->Transition_State Backside Attack Product Substituted Product Transition_State->Product Leaving_Group Bromide (Br⁻) Transition_State->Leaving_Group Leaving Group Departure

Caption: General Sₙ2 reaction pathway of 2-[1-(Bromomethyl)cyclobutyl]oxane.

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a general method for the reaction of 2-[1-(Bromomethyl)cyclobutyl]oxane with various nucleophiles.

Materials:

  • 2-[1-(Bromomethyl)cyclobutyl]oxane

  • Nucleophile (e.g., sodium azide, potassium cyanide, sodium thiophenoxide, primary/secondary amine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the nucleophile (1.2 equivalents).

  • Dissolve the nucleophile in the chosen anhydrous solvent.

  • Add 2-[1-(Bromomethyl)cyclobutyl]oxane (1.0 equivalent) to the solution.

  • Stir the reaction mixture at room temperature or heat as required (typically between 60-100 °C) to facilitate the reaction, given the neopentyl-like structure.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.

Table 1: Representative Nucleophilic Substitution Reactions

EntryNucleophileReagent ExampleProductPotential Conditions
1AzideSodium Azide (NaN₃)2-[1-(Azidomethyl)cyclobutyl]oxaneDMF, 80 °C, 12-24 h
2CyanidePotassium Cyanide (KCN)2-(2-Oxaspiro[4.4]non-1-yl)acetonitrileDMSO, 100 °C, 6-12 h
3ThiolateSodium Thiophenoxide (NaSPh)2-[1-(Phenylthiomethyl)cyclobutyl]oxaneDMF, 60 °C, 8-16 h
4AminePiperidine1-{[1-(Oxan-2-yl)cyclobutyl]methyl}piperidineAcetonitrile, reflux, 24-48 h
5MalonateDiethyl malonate, NaHDiethyl 2-{[1-(Oxan-2-yl)cyclobutyl]methyl}malonateTHF, reflux, 24 h

Application in the Synthesis of Novel Spirocyclic Ethers and Amines

The building block can also be utilized in intramolecular cyclization reactions to generate more complex polycyclic systems. For instance, conversion of the bromomethyl group to a longer chain with a terminal nucleophile can lead to the formation of new fused or spirocyclic rings.

Protocol 2: Synthesis of a Spirocyclic Amine via Gabriel Synthesis and Reductive Amination

This two-step protocol illustrates the conversion of the bromomethyl group to a primary amine, a key functional group in many pharmaceuticals.

Step 2a: Gabriel Synthesis of the Phthalimide Derivative

  • Follow the general procedure in Protocol 1, using potassium phthalimide as the nucleophile.

  • React 2-[1-(Bromomethyl)cyclobutyl]oxane with potassium phthalimide (1.1 equivalents) in DMF at 80-100 °C.

  • After workup and purification, isolate the resulting 2-({[1-(oxan-2-yl)cyclobutyl]methyl})-1H-isoindole-1,3(2H)-dione.

Step 2b: Deprotection to the Primary Amine

  • Dissolve the phthalimide derivative from Step 2a in ethanol.

  • Add hydrazine hydrate (4-5 equivalents) and heat the mixture to reflux for 4-6 hours.

  • A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture, filter off the precipitate, and wash with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dilute hydrochloric acid and wash with diethyl ether to remove any non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH) and extract the amine product with dichloromethane.

  • Dry the organic layer and concentrate to yield the primary amine, [1-(oxan-2-yl)cyclobutyl]methanamine.

Advantages in Drug Discovery and Development

The incorporation of the 2-[1-(bromomethyl)cyclobutyl]oxane scaffold into lead compounds can offer several advantages:

  • Increased Three-Dimensionality: The spirocyclic nature of the building block introduces a rigid, non-planar structure, which can lead to enhanced binding affinity and selectivity for biological targets by presenting substituents in well-defined spatial orientations.[1]

  • Improved Physicochemical Properties: The oxane moiety can improve aqueous solubility and modulate lipophilicity, which are critical parameters for optimizing the pharmacokinetic profile of a drug candidate.[2]

  • Metabolic Stability: The cyclobutane ring and the quaternary spirocenter can block sites of metabolism, potentially increasing the half-life of a drug molecule.

  • Novel Chemical Space: This building block provides access to novel molecular frameworks, offering opportunities to develop intellectual property and overcome challenges with existing drug classes.

Conclusion

2-[1-(Bromomethyl)cyclobutyl]oxane is a promising new building block for organic synthesis and medicinal chemistry. Its unique spirocyclic structure and reactive handle provide a gateway to a wide array of novel three-dimensional molecules. The protocols and insights provided in this application note are intended to serve as a foundation for researchers to explore the full potential of this versatile scaffold in the design and synthesis of next-generation therapeutics. While the steric hindrance at the neopentyl-like center presents a synthetic challenge, appropriate selection of reaction conditions can overcome this limitation, unlocking a wealth of synthetic possibilities.

References

  • Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137–20144. [Link]

  • Dostrovsky, I., et al. (1951). The Mechanism of Substitution in Saturated Halogeno-compounds. Part I. The Mechanism of Hydrolysis of Neopentyl Bromide. Journal of the Chemical Society (Resumed), 10-15.
  • Whitmore, F. C., & Rothrock, H. S. (1933). The Common Basis of Intramolecular Rearrangements. VIII. The Decomposition of Neopentyl-and Related Oxalates. Journal of the American Chemical Society, 55(3), 1106-1111.
  • Paquette, L. A., & Bolshakov, S. (2001). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic Access via Oxonium Ion Technology, Optical Resolution, and Conversion into Enantiopure Spirocyclic α,β-Butenolides. The Journal of Organic Chemistry, 66(8), 2750-2758. [Link]

  • Various Authors. (2014). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-433). Cambridge University Press. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Che, C., et al. (2019). O-Heterocycle Synthesis via Intramolecular C–H Alkoxylation Catalyzed by Iron Acetylacetonate. ACS Catalysis, 9(10), 9133-9139. [Link]

  • LibreTexts Chemistry. (2023). SN2 Substitution Reactions and Alkyl Moiety. [Link]

  • McClure, F. I., et al. (1987). Nucleophilic Substitution Reactions of Thienyl Neopentyl Substrates. Australian Journal of Chemistry, 40(1), 49-60.
  • Paquette, L. A., & Bolshakov, S. (2001). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic Access via Oxonium Ion Technology, Optical Resolution, and Conversion into Enantiopure Spirocyclic α,β-Butenolides. The Journal of Organic Chemistry. [Link]

  • Kim, J., et al. (2017). Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation. Chemical Science, 9(1), 191-196. [Link]

  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(26), 21873-21884.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • D'auria, M., et al. (2022). Unusually Chemoselective Photocyclization of 2-(Hydroxyimino)aldehydes to Cyclobutanol Oximes: Synthetic, Stereochemical, and Mechanistic Aspects. The Journal of Organic Chemistry, 87(17), 11533-11545.
  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega. [Link]

  • Iwata, M., et al. (2001). Asymmetric Induction via an Intramolecular Haloetherification Reaction of Chiral Ene Acetals. The Journal of Organic Chemistry, 66(25), 8438-8448.
  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294-11305. [Link]

  • Capriati, V., et al. (2019). Lithiated three-membered heterocycles as chiral nucleophiles in the enantioselective synthesis of 1-oxaspiro[4]hexanes. Organic & Biomolecular Chemistry, 17(3), 524-528.

  • Kim, J., et al. (2018). Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation. Chemical Science. [Link]

  • Morken, J. P., et al. (2021). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 12(36), 12061-12066.
  • Voskressensky, L. G., et al. (2021). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. Beilstein Journal of Organic Chemistry, 17, 2786-2794. [Link]

  • Voskressensky, L. G., et al. (2021). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. Beilstein Journal of Organic Chemistry. [Link]

  • Ito, H., et al. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis, 2005(18), 3035-3038. [Link]

Sources

Method

Strategic Functionalization of 2-[1-(Bromomethyl)cyclobutyl]oxane for Biological Screening

Executive Summary & Biological Rationale[1] This application note details the derivatization protocols for 2-[1-(Bromomethyl)cyclobutyl]oxane , a high-value scaffold for Fragment-Based Drug Discovery (FBDD). While the cy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Rationale[1]

This application note details the derivatization protocols for 2-[1-(Bromomethyl)cyclobutyl]oxane , a high-value scaffold for Fragment-Based Drug Discovery (FBDD). While the cyclobutane ring offers desirable conformational rigidity and metabolic stability (acting as a bioisosteric replacement for gem-dimethyl or phenyl groups), the oxane (tetrahydropyran) moiety improves solubility and polarity.

However, the core synthetic challenge is the neopentyl-like steric environment of the bromomethyl group. The primary carbon bearing the bromide is adjacent to a quaternary cyclobutyl center, rendering standard


 reactions kinetically disfavored (up to 

times slower than ethyl bromide).

This guide provides optimized, field-proven protocols to overcome this "Neopentyl Wall," enabling the generation of high-quality small molecule libraries for biological screening.

Chemical Analysis: The Neopentyl Challenge

Before attempting derivatization, researchers must understand the kinetic barrier.

  • Substrate: 2-[1-(Bromomethyl)cyclobutyl]oxane

  • Reactivity Profile: Primary alkyl halide, but sterically congested.[1]

  • Mechanism: Backside attack (

    
    ) is blocked by the cyclobutane ring puckering and the quaternary carbon substituents.
    
  • Solution: We utilize Finkelstein Activation (Halogen Exchange) and Microwave-Assisted Synthesis to drive reactions to completion.

Visualization: The Kinetic Barrier vs. Solution

The following diagram illustrates the steric clash and the accelerated workflow.

NeopentylStrategy Substrate 2-[1-(Bromomethyl) cyclobutyl]oxane Barrier Kinetic Barrier: Neopentyl Steric Clash (Slow S_N2) Substrate->Barrier Standard Conditions Activation Activation Strategy: In-situ Finkelstein (KI) + High T (Microwave) Substrate->Activation Optimized Protocol Library Divergent Library: Amines, Thiols, Azides Barrier->Library <5% Yield Activation->Library High Yield

Figure 1: Overcoming the neopentyl steric barrier using thermodynamic activation and energy input.

Experimental Protocols

Protocol A: Activation via Finkelstein Reaction (Preparation of Iodo-Intermediate)

Purpose: Converting the alkyl bromide to an alkyl iodide increases reactivity significantly (Iodide is a better leaving group). This can be done as a discrete step or in situ.

Reagents:

  • Substrate: 2-[1-(Bromomethyl)cyclobutyl]oxane (1.0 equiv)

  • Reagent: Sodium Iodide (NaI) (5.0 equiv)

  • Solvent: 2-Butanone (MEK) or Acetone (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of substrate in 50 mL of anhydrous 2-Butanone (MEK). Note: MEK allows for a higher reflux temperature (80°C) than acetone, crucial for neopentyl substrates.

  • Addition: Add NaI (50 mmol). The salt may not fully dissolve initially.[2][3][4][5]

  • Reflux: Heat to reflux under nitrogen for 24–48 hours. Monitor by GC-MS (Br to I mass shift).

  • Work-up: Cool to RT. Filter off the precipitated NaBr (driving force). Concentrate the filtrate.

  • Purification: Dissolve residue in Et2O, wash with aqueous sodium thiosulfate (to remove iodine color) and brine. Dry over MgSO4.

  • Storage: Store the resulting 2-[1-(Iodomethyl)cyclobutyl]oxane in the dark at -20°C.

Protocol B: Microwave-Assisted Amination (Library Generation)

Purpose: To generate a diversity library by displacing the halide with various amines. In situ Finkelstein conditions are used here to avoid isolating the unstable iodide.

Reagents:

  • Substrate: 2-[1-(Bromomethyl)cyclobutyl]oxane (0.2 mmol)

  • Amine Monomer: Diverse primary/secondary amines (0.6 mmol, 3 equiv)

  • Base: DIPEA (Diisopropylethylamine) (0.8 mmol, 4 equiv)

  • Catalyst: Potassium Iodide (KI) (0.2 mmol, 1 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Anhydrous)

Workflow:

  • Preparation: In a microwave-compatible vial (2-5 mL), add the substrate, amine, DIPEA, and KI.

  • Solvation: Add 1.5 mL NMP. Cap the vial under argon.

  • Irradiation: Heat in a microwave reactor.

    • Temperature: 140°C – 160°C

    • Time: 30 – 60 minutes

    • Pressure:[1] High (ensure vessel is rated for 20 bar).

  • Scavenging (Optional): If excess amine interferes with screening, add a polymer-supported isocyanate scavenger resin and shake for 2 hours.

  • Filtration: Filter to remove solids/resins.

  • QC: Analyze by LC-MS.

Data Interpretation Table:

VariableStandard Condition (Thermal)Optimized Condition (Microwave + KI)
Solvent Ethanol or THFNMP or DMF
Temp 60-80°C150°C
Time 48 hours45 mins
Conversion < 10% (Trace)> 85%
By-products Elimination (Exocyclic alkene)Minimal
Protocol C: Thio-Etherification (Cysteine Protease Targeting)

Purpose: Thiols are superior nucleophiles (soft nucleophiles) and react better with neopentyl halides than amines.

Step-by-Step:

  • Dissolve Thiol (1.5 equiv) in DMF.

  • Add Cs2CO3 (2.0 equiv) and stir for 15 min to generate the thiolate anion.

  • Add 2-[1-(Bromomethyl)cyclobutyl]oxane (1.0 equiv).

  • Heat at 90°C for 12 hours.

  • Note: This reaction often proceeds without KI catalysis due to the high nucleophilicity of the thiolate.

Biological Screening Workflow

Once the library is generated, the compounds must be processed for High-Throughput Screening (HTS).[6]

Library Preparation Diagram

ScreeningWorkflow Synthesis 1. Synthesis (Microwave Plate) Purification 2. Purification (Prep HPLC / SPE) Synthesis->Purification QC 3. Quality Control (LC-MS > 90% Purity) Purification->QC QC->Synthesis Fail (Re-optimize) Formatting 4. Plate Formatting (DMSO Stocks, 10mM) QC->Formatting Pass Assay 5. Biological Assay (Target Engagement) Formatting->Assay

Figure 2: From crude reaction mixture to screening-ready plates.

Screening Considerations
  • Solubility: The oxane ring aids solubility, but the cyclobutyl group is lipophilic. Ensure final assay concentration (usually <1% DMSO) does not precipitate the compound.

  • Controls: Always include the parent scaffold (non-derivatized) to rule out non-specific binding driven by the lipophilic cyclobutane core.

References

  • BenchChem. (2025).[7][1] The Cyclobutane-1,3-diol Scaffold: A Rising Star in Medicinal Chemistry. Retrieved from 8

  • LibreTexts. (2023). SN2 Substitution Reactions and Alkyl Moiety: Neopentyl Effects. Retrieved from 9

  • National Institutes of Health (PMC). (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Retrieved from 10

  • Royal Society of Chemistry. (2016).[11] Considerations Related to Small-molecule Screening Collections. Retrieved from 11

Sources

Application

Application Notes and Protocols: Leveraging 2-[1-(Bromomethyl)cyclobutyl]oxane for the Synthesis of Novel Spiro-Heterocycles

A Forward-Looking Guide for Medicinal and Process Chemistry Abstract The quest for novel three-dimensional molecular scaffolds is a paramount objective in modern drug discovery, aimed at exploring new chemical spaces and...

Author: BenchChem Technical Support Team. Date: February 2026

A Forward-Looking Guide for Medicinal and Process Chemistry

Abstract

The quest for novel three-dimensional molecular scaffolds is a paramount objective in modern drug discovery, aimed at exploring new chemical spaces and improving the physicochemical properties of therapeutic candidates.[1][2][3] Spiro-heterocycles, characterized by two rings sharing a single atom, have emerged as particularly promising motifs due to their inherent rigidity and structural complexity.[2][4][5] This application note introduces a versatile and underexplored building block, 2-[1-(Bromomethyl)cyclobutyl]oxane , for the synthesis of a diverse range of spiro-heterocycles. We will provide a comprehensive overview of its proposed synthesis, its unique reactivity profile, and detailed protocols for its application in the construction of novel spiro-N-heterocycles and spiro-O-heterocycles. The insights and methodologies presented herein are designed to empower researchers, medicinal chemists, and drug development professionals to harness the potential of this innovative synthon.

Introduction: The Imperative for Three-Dimensionality in Drug Design

The "escape from flatland" in medicinal chemistry underscores a strategic shift towards molecules with higher sp³ character to enhance properties such as solubility, metabolic stability, and binding affinity.[1] Spirocycles are at the forefront of this movement, offering a rigidified framework that can precisely orient functional groups in three-dimensional space.[2][3] The incorporation of a cyclobutane ring, in particular, imparts a high degree of rigidity and provides well-defined exit vectors for substituents.[6] When fused with an oxane ring and equipped with a reactive handle like a bromomethyl group, the resulting scaffold, 2-[1-(Bromomethyl)cyclobutyl]oxane, becomes a powerful tool for generating novel spiro-heterocyclic libraries.

Synthesis of the Key Building Block: 2-[1-(Bromomethyl)cyclobutyl]oxane

While not extensively documented as a commercially available reagent, the synthesis of 2-[1-(Bromomethyl)cyclobutyl]oxane can be logically derived from established methodologies for the bromination of primary alcohols. The proposed synthetic pathway commences with the readily accessible cyclobutanemethanol.

Proposed Synthetic Pathway

Synthesis_of_Building_Block start Cyclobutanemethanol intermediate 2-[1-(Hydroxymethyl)cyclobutyl]oxane start->intermediate [1] Acid-catalyzed addition to Dihydropyran product 2-[1-(Bromomethyl)cyclobutyl]oxane intermediate->product [2] Bromination (e.g., PBr3 or CBr4/PPh3)

Caption: Proposed two-step synthesis of 2-[1-(Bromomethyl)cyclobutyl]oxane.

Protocol 1: Synthesis of 2-[1-(Hydroxymethyl)cyclobutyl]oxane
  • Reaction Setup: To a solution of cyclobutanemethanol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).

  • Addition of Dihydropyran: Slowly add 3,4-dihydro-2H-pyran (1.1 eq) dropwise to the cooled solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 2-[1-(hydroxymethyl)cyclobutyl]oxane.

Protocol 2: Bromination to Yield 2-[1-(Bromomethyl)cyclobutyl]oxane

This protocol is adapted from established methods for the bromination of primary alcohols.[7][8]

  • Reaction Setup: Dissolve 2-[1-(hydroxymethyl)cyclobutyl]oxane (1.0 eq) in anhydrous DCM (0.5 M) and cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Brominating Agent: Slowly add phosphorus tribromide (PBr₃, 0.4 eq) or a solution of carbon tetrabromide (CBr₄, 1.2 eq) and triphenylphosphine (PPh₃, 1.2 eq) to the reaction mixture.

  • Reaction Progression: Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to yield 2-[1-(bromomethyl)cyclobutyl]oxane.

Application in Spiro-Heterocycle Synthesis: Navigating Neopentyl-like Reactivity

A critical consideration in the application of 2-[1-(Bromomethyl)cyclobutyl]oxane is the steric hindrance around the reactive carbon center, which is analogous to a neopentyl bromide. Neopentyl halides are known to be sluggish in both Sₙ1 and Sₙ2 reactions due to the bulky quaternary carbon adjacent to the methylene bromide.[3][9][10] This necessitates more forcing reaction conditions, such as higher temperatures and the use of highly nucleophilic reagents or catalysts, to achieve efficient spirocyclization.

Synthesis of Spiro-N-Heterocycles

The reaction of 2-[1-(Bromomethyl)cyclobutyl]oxane with primary amines or sulfonamides provides a direct route to spiro-N-heterocycles.

Spiro_N_Heterocycle_Synthesis start 2-[1-(Bromomethyl)cyclobutyl]oxane product Spiro-N-Heterocycle start->product Intramolecular Nucleophilic Substitution reagent Primary Amine (R-NH2) or Sulfonamide (R-SO2NH2) reagent->product

Caption: General scheme for the synthesis of spiro-N-heterocycles.

Protocol 3: Synthesis of a Spiro-Piperidine Derivative
  • Reaction Setup: In a sealed tube, combine 2-[1-(Bromomethyl)cyclobutyl]oxane (1.0 eq), a primary amine (e.g., benzylamine, 1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (0.2 M).

  • Reaction Conditions: Heat the reaction mixture to 100-140 °C for 24-48 hours. The high temperature is necessary to overcome the steric hindrance of the neopentyl-like bromide.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash with water and brine to remove the solvent and excess reagents. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the resulting spiro-piperidine derivative by flash column chromatography.

EntryNucleophileSolventTemperature (°C)Time (h)Yield (%)
1BenzylamineDMF12024Expected good
2AnilineNMP14048Expected moderate
3p-ToluenesulfonamideDMF12024Expected good
Table 1: Proposed reaction conditions for the synthesis of spiro-N-heterocycles.
Synthesis of Spiro-O-Heterocycles

The intramolecular cyclization of a precursor alcohol derived from 2-[1-(Bromomethyl)cyclobutyl]oxane can lead to the formation of spiro-O-heterocycles.

Spiro_O_Heterocycle_Synthesis start 2-[1-(Bromomethyl)cyclobutyl]oxane intermediate Intermediate Alcohol start->intermediate Grignard Reaction product Spiro-O-Heterocycle intermediate->product Intramolecular Williamson Ether Synthesis

Caption: Two-step synthesis of spiro-O-heterocycles.

Protocol 4: Synthesis of a Spiro-Oxetane Derivative
  • Grignard Reagent Formation: Prepare a Grignard reagent from 2-[1-(bromomethyl)cyclobutyl]oxane by reacting it with magnesium turnings in anhydrous THF.

  • Reaction with an Aldehyde: Add a suitable aldehyde (e.g., formaldehyde or paraformaldehyde) to the Grignard reagent at 0 °C and allow the reaction to proceed to form the intermediate alcohol.

  • Intramolecular Cyclization: To the crude alcohol in a suitable solvent like THF, add a strong base such as sodium hydride (NaH) to deprotonate the alcohol and initiate intramolecular Williamson ether synthesis.

  • Reaction Conditions: Gently heat the reaction mixture to 50-60 °C to promote cyclization.

  • Work-up and Purification: After completion, carefully quench the reaction with water. Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify the spiro-oxetane by column chromatography.

EntryAldehydeBase for CyclizationTemperature (°C)Time (h)Yield (%)
1ParaformaldehydeNaH6012Expected good
2AcetaldehydeKHMDS5016Expected moderate
Table 2: Proposed conditions for the synthesis of spiro-O-heterocycles.

Conclusion and Future Outlook

2-[1-(Bromomethyl)cyclobutyl]oxane represents a promising, albeit challenging, building block for the synthesis of novel spiro-heterocycles. Its neopentyl-like structure necessitates careful optimization of reaction conditions to overcome the inherent steric hindrance. However, the successful implementation of the protocols outlined in this application note will provide access to a rich diversity of three-dimensional molecular scaffolds. These novel spiro-heterocycles are poised to be valuable additions to compound libraries for high-throughput screening and as key intermediates in the synthesis of complex molecular targets in the pharmaceutical and agrochemical industries. Further exploration into the reactivity of this synthon, including palladium-catalyzed cross-coupling reactions, will undoubtedly expand its utility and solidify its place as a valuable tool in the synthetic chemist's arsenal.

References

  • Dale, J., & Schaug, J. (1968). The "neopentyl effect" in nucleophilic substitution. Acta Chemica Scandinavica, 22, 1031-1037. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a rule of thumb for the design of molecular libraries with optimal physicochemical properties. Journal of medicinal chemistry, 52(21), 6752–6756. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347–361. [Link]

  • Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20004–20011. [Link]

  • Li, F., Chen, D., & Ouyang, G. (2013). Synthesis and Fungicidal Activity of Novel Substituted Spiro-Heterocycles Derivatives. Asian Journal of Chemistry, 25(18), 10331-10334. [Link]

  • Carreira, E. M., & Fessard, T. (2014). Spirocycles in medicinal chemistry. Chimia, 68(10), 675-680. [Link]

  • Ashenhurst, J. (2011). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry. [Link]

  • Mykhailiuk, P. K. (2015). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Advances, 5(103), 84693-84708. [Link]

  • Viromii. (n.d.). New family of spiro-heterocyclic compounds for pharmaceutical applications and its synthesis method. [Link]

  • Poirier, D., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Molecules, 28(20), 7089. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Tandem Rh2(esp)2-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides. [Link]

  • Kadyrov, A. A., et al. (2022). Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. Chemistry of Natural Compounds, 58(5), 843-848. [Link]

  • Reddy, R. S., et al. (2025). Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. Nature Communications, 16(1), 1-10. [Link]

  • PubMed. (2025). Synthesis of 3,3-oxaspirocycles via cobalt-catalyzed cascade C-H activation and carboamidation of alkynes. [Link]

  • Google Patents. (2013).
  • Kumar, A., & Singh, V. (2018). Metal‐Free and Thiol‐Free Approach to Diverse Thiacyclophanes. ChemistrySelect, 3(42), 11933-11937. [Link]

  • Breit, B., et al. (2021). Enantioselective Cleavage of Cyclobutanols Through Ir‐Catalyzed C−C Bond Activation: Mechanistic and Synthetic Aspects. Chemistry – A European Journal, 27(15), 4640-4649. [Link]

  • Wang, P., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[2][2]-rearrangement cascade. Nature Communications, 16(1), 1-11. [Link]

  • Trost, B. M., & Shen, H. C. (2001). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. Chemical Communications, (18), 1744-1745. [Link]

  • Google Patents. (2011). CN101209953B - Applied synthesis method for bromocyclobutane.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low yields in the synthesis of 2-[1-(Bromomethyl)cyclobutyl]oxane

Ticket ID: #SYN-CB-OX-004 Topic: Overcoming Low Yields & Side Reactions in Neopentyl Bromination Status: Open Priority: High Executive Summary & Diagnosis User Issue: Researchers report consistently low yields (<30%) and...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-CB-OX-004 Topic: Overcoming Low Yields & Side Reactions in Neopentyl Bromination Status: Open Priority: High

Executive Summary & Diagnosis

User Issue: Researchers report consistently low yields (<30%) and complex impurity profiles when attempting to synthesize 2-[1-(Bromomethyl)cyclobutyl]oxane from its alcohol precursor, [1-(oxan-2-yl)cyclobutyl]methanol.

Root Cause Analysis: The synthesis fails due to a convergence of three antagonistic chemical factors known as the "Neopentyl-Cyclobutyl Trap" :

  • Neopentyl Retardation: The target carbon is primary but attached to a quaternary center (the cyclobutyl C1). This creates severe steric hindrance, slowing standard

    
     reactions by orders of magnitude.
    
  • Ring Expansion (The Wagner-Meerwein Shift): Any protocol generating a partial carbocation (e.g., standard acidic bromination) triggers a rapid ring expansion from the strained cyclobutyl ring to a thermodynamically favored cyclopentyl system.

  • Oxane (THP) Instability: The oxane ring is essentially a cyclic acetal/ether. Strong Lewis acids (

    
    , 
    
    
    
    ) or high concentrations of HBr generated in situ can cleave this ring or cause polymerization.

Critical Troubleshooting Protocols

Do not use standard


 or unbuffered HBr conditions. These are the primary causes of ring expansion and low yields. Select one of the following protocols based on your available reagents.
Protocol A: The Buffered Appel Reaction (Recommended)

Best for: Minimizing rearrangement and protecting the oxane ring.

The Logic: The Appel reaction (


 + 

) is generally neutral.[1] However, the byproduct is acidic. Adding a hindered base prevents acid-catalyzed ring opening of the oxane.

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon.

  • Solvent: Use anhydrous Dichloromethane (DCM) (

    
     M concentration).
    
  • Reagents:

    • Substrate: 1.0 equiv

    • 
      : 1.5 equiv
      
    • 
      : 1.5 equiv
      
    • Additive (Critical): 2.0 equiv 2,6-Lutidine or Imidazole .

  • Execution:

    • Dissolve Substrate and

      
       in DCM. Cool to 0°C.[1]
      
    • Add Base (Lutidine/Imidazole).

    • Add

      
       portion-wise over 30 minutes. Do not add all at once; the exotherm can trigger rearrangement.
      
    • Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM. The main impurity is Triphenylphosphine oxide (
    
    
    
    ).
  • Purification: Triturate the crude residue with cold Pentane (TPPO precipitates; product stays in solution). Filter and concentrate.

Protocol B: The Sulfonate Displacement (The "Finkelstein" Route)

Best for: Stubborn substrates where Appel fails due to sterics.

The Logic: This 2-step method separates activation from substitution. Converting the alcohol to a Mesylate (


) creates a good leaving group without generating a carbocation. The subsequent displacement with Bromide is driven by solubility (Finkelstein conditions).

Step-by-Step:

  • Step 1: Mesylation

    • Dissolve alcohol in DCM with 3.0 equiv Triethylamine (

      
      ) .
      
    • Cool to 0°C. Add 1.2 equiv Methanesulfonyl chloride (

      
      )  dropwise.
      
    • Note: The reaction is usually fast (<2 hrs). Isolate the mesylate via standard aqueous workup. Do not distill (thermal instability).

  • Step 2: Bromination

    • Dissolve the crude mesylate in anhydrous Acetone or 2-Butanone (MEK) .

    • Add 5.0 equiv Lithium Bromide (

      
      ) .
      
    • Reflux for 6–12 hours.

    • Mechanism:[1][2][3][4][5][6][7]

      
       is soluble in ketones; 
      
      
      
      precipitates, driving the equilibrium.
  • Purification: Filtration of salts followed by silica gel chromatography.

Visualizing the Failure Modes

The following diagram illustrates why standard methods fail and how the recommended protocols bypass these traps.

ReactionPathways Alcohol Start: [1-(Oxan-2-yl) cyclobutyl]methanol Cation INTERMEDIATE TRAP: Cyclobutylmethyl Cation Alcohol->Cation Acidic Conditions (HBr/PBr3) Target TARGET: 2-[1-(Bromomethyl) cyclobutyl]oxane Alcohol->Target Buffered Appel (Protocol A) Mesylate Intermediate: Mesylate Ester Alcohol->Mesylate MsCl, Et3N Rearranged FAILURE PRODUCT: Cyclopentyl Bromide (Ring Expanded) Cation->Rearranged Wagner-Meerwein Shift (Fast) Mesylate->Target LiBr, Acetone (Protocol B)

Figure 1: Reaction pathway analysis showing the "Cationic Trap" (Red) leading to ring expansion, versus the successful concerted pathways (Green/Yellow).

Troubleshooting Data & FAQs

Symptom vs. Solution Table
SymptomProbable CauseCorrective Action
NMR shows 5-membered ring signals (Cyclopentane) Ring Expansion. Reaction went through a carbocation intermediate.Switch to Protocol B (Mesylation). Avoid all acidic reagents.
Low Yield + "Tar" formation Oxane Ring Opening. The THP ring degraded under Lewis acidic conditions.Use Protocol A with 2,6-Lutidine buffer. Ensure reagents are anhydrous.
No Reaction (Recovered Starting Material) Steric Bulk. The neopentyl position is too hindered for standard Appel kinetics.Switch to Protocol B but use DMF as solvent and heat to 80°C (forcing conditions).
Product contains PPh3=O impurity Poor Workup. Triphenylphosphine oxide is difficult to remove.Triturate crude with Pentane/Ether (1:1) . TPPO is insoluble; product is soluble.
Frequently Asked Questions

Q: Can I use Tosylate (OTs) instead of Mesylate (OMs) in Protocol B? A: Yes, but Mesylates are generally preferred here. The Mesyl group is smaller, which is critical given the extreme steric crowding of the cyclobutyl-oxane junction. A Tosyl group might be too bulky to install efficiently.

Q: Why not use


 at -78°C? 
A:  Even at low temperatures, the initial phosphite ester formed by 

requires protonation to leave. This local acidic environment is often enough to trigger the cyclobutyl

cyclopentyl rearrangement. It is a high-risk strategy for this specific scaffold.

Q: Is the product stable on Silica Gel? A: Moderately. The oxane ring makes it an acetal. Avoid acidified silica. We recommend adding 1% Triethylamine to your eluent (Hexanes/Ethyl Acetate) to neutralize the silica surface during purification.

References

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801–811.

  • Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society, 73(6), 2509–2520. (Foundational work on cyclobutyl rearrangements).

  • Smith, A. B., et al. (2006). "Safe and Efficient Preparation of (Bromomethyl)cyclopropane." Organic Syntheses, 83, 161. (Analogous chemistry for strained ring bromination).

  • Dolfini, J. E., et al. (1970). "Reaction of Neopentyl Alcohols with Triphenylphosphine-Carbon Tetrachloride." The Journal of Organic Chemistry. (Documenting the sluggish nature of neopentyl systems).

Sources

Optimization

Side-product formation in the bromination of 1-(cyclobutyl)methanol

Welcome to our dedicated technical support guide for the bromination of 1-(cyclobutyl)methanol. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this importan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the bromination of 1-(cyclobutyl)methanol. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic transformation. Here, we address common challenges and frequently encountered side-product formations, providing in-depth, experience-driven troubleshooting advice to optimize your reaction outcomes.

Introduction

The conversion of 1-(cyclobutyl)methanol to (bromomethyl)cyclobutane is a foundational synthetic step. However, the inherent reactivity of the cyclobutylcarbinyl system, particularly under acidic conditions, often leads to a mixture of products that can complicate downstream applications and reduce yields. This guide will delve into the mechanistic origins of these side-products and offer practical solutions to mitigate their formation.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is producing a significant amount of a cyclopentyl bromide isomer. What is happening and how can I prevent this?

Answer:

The formation of a cyclopentyl bromide isomer is a classic indicator of a carbocation rearrangement, specifically a Wagner-Meerwein rearrangement. This is highly probable when using strong acid catalysts like HBr.

The Underlying Mechanism:

  • Protonation and Water Loss: The hydroxyl group of 1-(cyclobutyl)methanol is first protonated by the acid, forming a good leaving group (water).

  • Carbocation Formation: The departure of water generates a primary cyclobutylcarbinyl cation.

  • Ring Expansion: This primary carbocation is highly unstable. To gain stability, the strained cyclobutane ring can expand. A C-C bond from the ring migrates to the carbocation center, resulting in a more stable secondary cyclopentyl carbocation.[1][2][3] This rearrangement is driven by the relief of ring strain and the formation of a more substituted carbocation.[3]

  • Nucleophilic Attack: The bromide ion can then attack this rearranged cyclopentyl carbocation, leading to the formation of 1-bromocyclopentane as a significant side-product.

Troubleshooting Strategies:

  • Choice of Brominating Agent: Avoid using strong protic acids like HBr which promote carbocation formation. Instead, opt for reagents that favor an SN2 pathway.

    • Phosphorus Tribromide (PBr₃): This reagent converts the alcohol into a good leaving group without the intermediacy of a free carbocation, thus minimizing rearrangements.

    • Triphenylphosphine (PPh₃) and Bromine (Br₂) or N-Bromosuccinimide (NBS): This combination forms a phosphonium bromide intermediate in situ, which is then displaced by the bromide ion in an SN2 fashion.[4][5]

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -12 °C) to disfavor the activation energy barrier for the rearrangement pathway.[4]

FAQ 2: I am observing the formation of several alkene side-products in my GC-MS analysis. What is the cause?

Answer:

The presence of alkenes suggests that elimination reactions are competing with the desired substitution reaction. This is also a consequence of carbocation formation.

The Underlying Mechanism:

When a carbocation is formed (either the initial primary cyclobutylcarbinyl cation or the rearranged cyclopentyl cation), a base in the reaction mixture (which could be the solvent, the counter-ion, or another alcohol molecule) can abstract a proton from an adjacent carbon. The electrons from the C-H bond then form a π-bond, leading to an alkene. This is a unimolecular elimination (E1) pathway.[6][7][8]

Troubleshooting Strategies:

  • Minimize Carbocation Formation: As with rearrangement, using SN2-favoring conditions (PBr₃, PPh₃/Br₂) will significantly reduce elimination side-products.

  • Use a Non-Basic Brominating Agent: Reagents like PBr₃ are generally preferred over HBr in this context as they are less prone to inducing elimination.

  • Control Reaction Temperature: Higher temperatures tend to favor elimination over substitution.[9] Keeping the reaction cool will help to minimize alkene formation.

Visualizing the Reaction Pathways

To better understand the competing reaction pathways, the following diagram illustrates the fate of the 1-(cyclobutyl)methanol under conditions that favor carbocation formation.

reaction_pathways cluster_start Starting Material cluster_intermediates Intermediates cluster_products Products 1-(cyclobutyl)methanol 1-(cyclobutyl)methanol Protonated Alcohol Protonated Alcohol 1-(cyclobutyl)methanol->Protonated Alcohol + H+ Primary Carbocation Primary Carbocation Protonated Alcohol->Primary Carbocation - H2O Rearranged Carbocation Rearranged Carbocation Primary Carbocation->Rearranged Carbocation Wagner-Meerwein Rearrangement Desired Product (Bromomethyl)cyclobutane Primary Carbocation->Desired Product + Br- (SN1) Elimination Products Alkenes Primary Carbocation->Elimination Products - H+ (E1) Rearrangement Product 1-Bromocyclopentane Rearranged Carbocation->Rearrangement Product + Br- Rearranged Carbocation->Elimination Products - H+ (E1)

Caption: Competing reaction pathways in the bromination of 1-(cyclobutyl)methanol.

Recommended Experimental Protocols

Protocol 1: Minimizing Rearrangement using PPh₃/Br₂

This protocol is designed to favor the SN2 pathway, thus minimizing rearrangement and elimination side-products.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add triphenylphosphine (1.1 eq.) and a suitable aprotic solvent (e.g., dichloromethane or DMF) under a nitrogen atmosphere.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.1 eq.) in the same solvent to the stirred solution of triphenylphosphine. A thick white precipitate of the triphenylphosphine dibromide adduct will form.

  • Substrate Addition: Once the bromine addition is complete, add 1-(cyclobutyl)methanol (1.0 eq.) dropwise via the dropping funnel, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography to yield pure (bromomethyl)cyclobutane.

Protocol 2: Analysis of Product Mixture by GC-MS

Purpose: To identify and quantify the desired product and major side-products.

Methodology:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

  • Data Analysis: Identify the peaks corresponding to (bromomethyl)cyclobutane, 1-bromocyclopentane, and any alkene isomers by comparing their mass spectra to a library (e.g., NIST). The relative peak areas can be used to estimate the product distribution.

Data Summary

Brominating AgentPredominant MechanismExpected Side-ProductsRecommended Temperature
HBr SN1 / E11-Bromocyclopentane, Alkenes0 °C to room temp.
PBr₃ SN2Minimal0 °C
PPh₃ / Br₂ SN2Minimal0 °C to room temp.
PPh₃ / NBS SN2Minimal0 °C to room temp.

Troubleshooting Workflow

troubleshooting_workflow Start Reaction Analysis: Significant Side-Products Observed Identify Identify Side-Products (e.g., GC-MS) Start->Identify Rearrangement Rearrangement Product? (e.g., Cyclopentyl Bromide) Identify->Rearrangement Elimination Elimination Product? (e.g., Alkenes) Identify->Elimination Rearrangement->Elimination No Action_Rearrangement Switch to SN2 Conditions: - PBr3 or PPh3/Br2 - Lower Reaction Temperature Rearrangement->Action_Rearrangement Yes Action_Elimination Lower Reaction Temperature Use Non-Acidic Reagents Elimination->Action_Elimination Yes End Optimized Reaction: Higher Yield of Desired Product Elimination->End No, consult further Action_Rearrangement->End Action_Elimination->End

Caption: A logical workflow for troubleshooting side-product formation.

References

  • Ring opening versus ring expansion in rearrangement of bicyclic cyclobutylcarbinyl radicals. The Journal of Organic Chemistry. Available at: [Link]

  • Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations. ChemRxiv. Available at: [Link]

  • Asymmetric Synthesis of Azepine-Fused Cyclobutanes from Yne-Methylenecyclopropanes Involving Cyclopropanation/C–C Cleavage/Wagner–Meerwein Rearrangement and Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]

  • What is the product A of the reaction of cyclopentylmethanol with HBr? Filo. Available at: [Link]

  • Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives and metal-promoted analogous rearrangements. Science of Synthesis. Available at: [Link]

  • Rearrangement of bicyclobutonium, cyclopropyl carbinyl cation. ResearchGate. Available at: [Link]

  • Rearrangements in Organic Chemistry. Study Guide to Organic Chemistry. Available at: [Link]

  • Wagner–Meerwein rearrangement. Wikipedia. Available at: [Link]

  • Ring expansion from a given cyclic carbocation. Chemistry Stack Exchange. Available at: [Link]

  • [1-(bromomethyl)cyclobutyl]methanol (C6H11BrO). PubChem. Available at: [Link]

  • Rearrangements in Alkene Addition Reactions. Master Organic Chemistry. Available at: [Link]

  • Preparation method of bromomethyl cyclobutane.Google Patents.
  • Addition of HBr to Alkenes. Master Organic Chemistry. Available at: [Link]

  • METHOD FOR PRODUCING (BROMOMETHYL)CYCLOPROPANE AND (BROMOMETHYL)CYCLOBUTANE. WIPO Patentscope. Available at: [Link]

  • When (1-bromoethyl)cyclohexane is heated in methanol for an exten... Pearson. Available at: [Link]

  • Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.Google Patents.
  • Elimination reactions. Organic Chemistry 1: An open textbook. Available at: [Link]

  • E1 Reactions. Organic Chemistry I - KPU Pressbooks. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Alkyl Halide Reactivity. Michigan State University Chemistry. Available at: [Link]

  • mechanism reaction of methanol with HBr. YouTube. Available at: [Link]

  • Unraveling the HBr Reaction Mechanism: A Step-by-Step Guide. Oreate AI Blog. Available at: [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. Available at: [Link]

  • Product of reaction between cyclohexene and bromine in methanol at 273 K. Chemistry Stack Exchange. Available at: [Link]

  • Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.Google Patents.
  • E1 Reaction. Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-[1-(Bromomethyl)cyclobutyl]oxane

[1] Case ID: PUR-BR-CYC-OX-001 Status: Active Classification: Halogenated Heterocyclic Ether / Spiro-Scaffold Intermediate Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Executive Summary & Che...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PUR-BR-CYC-OX-001 Status: Active Classification: Halogenated Heterocyclic Ether / Spiro-Scaffold Intermediate Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary & Chemical Context

Compound Overview: 2-[1-(Bromomethyl)cyclobutyl]oxane (systematically 2-[1-(bromomethyl)cyclobutyl]tetrahydro-2H-pyran) is a sterically congested, electrophilic intermediate.[1] It combines the conformational strain of a cyclobutane ring with the chemical stability of a tetrahydropyran (oxane) ether.[1]

Critical Application: This compound is frequently utilized as a "warhead" for alkylating secondary amines or as a precursor for lithiation-substitution reactions in the synthesis of spiro-cyclic pharmaceutical scaffolds (e.g., opioid receptor modulators or serotonin/norepinephrine reuptake inhibitors).[1]

The Challenge: The purification is non-trivial due to three competing factors:

  • Ring Strain: The cyclobutyl moiety is prone to ring-expansion (to cyclopentane) or ring-opening (to linear alkenes) under acidic conditions or high thermal stress.[1]

  • Elimination Risks: The

    
    -bromo ether motif is susceptible to 
    
    
    
    elimination, generating the corresponding enol ether (glycal) or exocyclic alkene.[1]
  • Isomeric Impurities: Synthesis often yields cyclopropylmethyl rearrangement byproducts which possess nearly identical boiling points and polarity to the target.[1]

Diagnostic Module: Identifying Your Impurity Profile

Before selecting a purification route, characterize your crude mixture.[2] Use this diagnostic table to identify the specific contaminants interfering with your yield.

Impurity TypeOriginDiagnostic Signal (

H NMR / TLC)
Risk Factor
Impurity A: Unreacted Alkenol Incomplete cyclization of starting material.[1]NMR: Olefinic protons (

5.0–6.0 ppm). TLC: More polar than product (lower

).
Low (Easy to remove).
Impurity B: The "Rearrangement" Cyclopropylmethyl bromide derivatives (neopentyl-like rearrangement).[1]NMR: Doublet at

3.3 ppm (distinct from target

singlet). TLC: Co-elutes with product.
Critical: Hard to separate by distillation.[1]
Impurity C: Elimination Product Thermal degradation or basic workup (dehydrobromination).NMR: Vinyl ether signals (

4.5–6.5 ppm). TLC: Less polar (Higher

).
Moderate (Polymerizes on silica).
Impurity D: Hydrolyzed Alcohol Moisture ingress displacing bromide.[1]NMR: Loss of

, appearance of

(

3.5–3.7 ppm).
Moderate.

Purification Workflows

Workflow A: The "Chemical Scavenger" Method (High Purity Requirement)

Best for: Removing isomeric impurities (Impurity B) that co-distill with the target.[1]

Mechanism: Primary bromides on cyclopropylmethyl impurities react faster with nucleophilic amines than the sterically hindered neopentyl-like bromide of the target.[1] This converts the impurity into a highly polar ammonium salt, easily removed by filtration or aqueous wash.

Protocol:

  • Dissolution: Dissolve crude oil in toluene (5 mL/g).

  • Scavenging: Add Dibenzylamine (0.1 – 0.2 eq relative to estimated impurity).

  • Heating: Heat to 80°C for 12–24 hours. Monitor consumption of Impurity B via GC or NMR.[1]

  • Workup: Cool to room temperature. The amine-bromide salt may precipitate.[1][3]

    • Wash organic layer with 1M HCl (to remove excess amine).

    • Wash with saturated

      
       and Brine.[4][5]
      
    • Dry over

      
       and concentrate.
      
  • Final Polish: Kugelrohr distillation (High Vacuum, <0.5 mmHg).

Workflow B: Buffered Silica Chromatography (General Purpose)

Best for: Removing polar starting materials (Impurity A) and hydrolysis products (Impurity D).

The "Acid Trap" Rule: Silica gel is slightly acidic (


). This acidity can catalyze the rearrangement of the cyclobutyl ring or elimination of HBr.[1] You must buffer the stationary phase. 

Protocol:

  • Slurry Preparation: Prepare a slurry of Silica Gel 60 in Hexanes.

  • Buffering: Add Triethylamine (Et

    
    N)  to the slurry (1% v/v). Stir for 10 minutes.
    
  • Packing: Pour the column. Flush with 2 column volumes (CV) of pure Hexanes to remove excess free amine.

  • Elution Gradient:

    • 0–5% EtOAc in Hexanes (Elutes Target).[5]

    • 10–20% EtOAc in Hexanes (Elutes Alkenol/Alcohol impurities).

  • Detection: The compound is not UV active.[1] Use Iodine Chamber or Permanganate Stain (Target stains yellow/brown; Alkenes stain rapid brown).

Visual Troubleshooting Guide

The following logic flow helps you decide the immediate next step based on your current crude status.

PurificationLogic Start Crude 2-[1-(Bromomethyl)cyclobutyl]oxane CheckNMR Check 1H NMR / GC Start->CheckNMR Isomeric Isomeric Impurities Present? (Cyclopropylmethyl signals) CheckNMR->Isomeric Scavenger Apply Workflow A: Amine Scavenging (Dibenzylamine) Isomeric->Scavenger Yes (Major issue) Polar Polar Impurities Present? (Alcohols/Starting Material) Isomeric->Polar No Scavenger->Polar Post-Workup BufferedCol Apply Workflow B: Buffered Silica Column (1% Et3N) Polar->BufferedCol Yes (>5%) Distill Vacuum Distillation (Keep T < 100°C) Polar->Distill No (Mainly colored oils) Final Pure Product (Store at 4°C, Dark) BufferedCol->Final Distill->Final

Figure 1: Decision matrix for purification based on impurity profile analysis.

Frequently Asked Questions (FAQs)

Q1: My product turned dark brown after rotary evaporation. What happened? A: This indicates the liberation of free Bromine (


) or HBr, likely due to thermal elimination.
  • Fix: Re-dissolve in ether, wash with 10%

    
     (sodium thiosulfate) to reduce free bromine (decolorizing the solution), then wash with bicarbonate. Ensure your water bath is 
    
    
    
    during evaporation.

Q2: Why can't I just use standard silica gel? A: Standard silica is acidic.[1] The cyclobutyl ring adjacent to an ether oxygen is sensitive to acid-catalyzed ring expansion (Wagner-Meerwein type rearrangements).[1] Using unbuffered silica often leads to a 10–15% yield loss and the formation of inseparable isomeric byproducts.[1] Always pre-treat with 1% Triethylamine.[1]

Q3: Can I distill this compound at atmospheric pressure? A: Absolutely not. The estimated boiling point at atmospheric pressure would exceed 200°C, leading to rapid decomposition and polymerization.[1]

  • Recommendation: Use high vacuum (

    
    ). The expected b.p. is roughly 80–95°C at 0.5 mmHg.
    

Q4: I see a "doublet" impurity in my NMR that won't go away. What is it? A: This is likely the (cyclopropylmethyl)oxane derivative. It forms if the cyclobutyl ring rearranges during the initial bromination step.[1] Because it lacks the active alkyl bromide handle (or has a less reactive primary bromide), it is chemically distinct. Use Workflow A (Amine Scavenging) to selectively react the more accessible primary bromide of the impurity, allowing separation.[1]

References

  • BenchChem Technical Support Team. (2025). (Bromomethyl)cyclobutane: A Technical Guide for Researchers and Drug Development Professionals. BenchChem. Link

  • Sigma-Aldrich. (n.d.).[1] 2-(Bromomethyl)tetrahydro-2H-pyran Product Analysis & Safety Data. Merck KGaA.[1] Link

  • ChemicalBook. (2013). Patent CN103435439A: Preparation method of bromomethyl cyclobutane.[1] Link

  • Organic Syntheses. (1977). General procedures for purification of cyclic ethers and lactones. Org. Synth. 1977, 56,[3] 49. Link

  • National Institutes of Health (NIH). (2014). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation. PMC. Link

Sources

Optimization

Preventing ring-opening of the oxane moiety during reactions

Technical Support & Troubleshooting Guide Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Preventing Ring-Opening of the Oxane Moiety Audience: Medicinal Chemists, Process Chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Preventing Ring-Opening of the Oxane Moiety Audience: Medicinal Chemists, Process Chemists, Drug Discovery Leads

Core Directive: The Stability Paradox

The oxane (tetrahydropyran) ring is a pharmacophore workhorse, prized for its dipole alignment and metabolic stability compared to open-chain ethers. However, it is thermodynamically stable but kinetically vulnerable under specific activation modes.

As your Senior Application Scientist, I am not just giving you a recipe; I am giving you the control logic to prevent the "hidden" failure mode: Acid-Catalyzed Ring Opening (ACRO) .

Most researchers assume the oxane ring is inert like diethyl ether. It is not. The relief of 1,3-diaxial strain and the formation of stabilized oxonium intermediates make it susceptible to cleavage under conditions that leave acyclic ethers untouched.

The Failure Mode: Why the Ring Opens

To prevent the reaction, you must understand the enemy. The ring opens primarily through an oxonium-ion intermediate pathway.

Visualizing the Threat (Mechanism)

Figure 1: The Acid-Catalyzed Ring Opening (ACRO) Pathway. This diagram illustrates the cascade you must prevent.

Oxane_Opening_Mechanism cluster_prevention Prevention Zone Oxane Intact Oxane (Tetrahydropyran) Protonated Activated Complex (Oxonium Ion) Oxane->Protonated Activation Acid Strong Acid (H+ or Lewis Acid) Acid->Protonated Open Ring Opened Product Protonated->Open Nucleophilic Attack (SN2/SN1) Nu Nucleophile (X-, H2O, ROH) Nu->Open

Caption: The critical control point is preventing the formation of the Oxonium Ion. Once formed, ring opening is thermodynamically driven by entropy.

Troubleshooting Modules (Q&A Format)

Module A: Acidic Conditions & Lewis Acids

Q: I need to perform a Lewis Acid-catalyzed transformation elsewhere on my molecule (e.g., Friedel-Crafts). Will my oxane ring survive?

A: It depends on the "Hard/Soft" character of the Lewis Acid. The oxane oxygen is a "hard" base. It coordinates strongly with "hard" Lewis acids (e.g.,


, 

), creating the activated oxonium species shown in Figure 1.
  • The Fix: Use Lanthanide triflates (e.g.,

    
    , 
    
    
    
    ) or mild Lewis acids (
    
    
    ) instead of Boron or Aluminum halides.
  • The Protocol: If you must use a strong Lewis acid (like

    
    ), you must perform a Temperature Titration .
    
    • Cool reaction to -78°C.

    • Add Lewis Acid.

    • Quench an aliquot at 5 mins.

    • If stable, warm to -40°C, then 0°C, monitoring by LCMS.

    • Reasoning: Ring opening has a higher activation energy (

      
      ) than coordination. Low temperature allows coordination (catalysis) without crossing the barrier to cleavage.
      

Q: I am removing a Boc group with TFA/DCM. Is the oxane safe?

A: Generally, yes, but watch the scavenger. TFA (Trifluoroacetic acid) is usually not strong enough to open a non-functionalized oxane ring at room temperature. However, if your oxane has an anomeric center (e.g., a 2-methoxy substituent) or a leaving group at the


-position, it will fragment instantly.
  • The Fix: If the oxane is an acetal (2-substituted), switch to HCl in Dioxane (kinetic control) or use TMSOTf/2,6-lutidine for selective Boc removal without affecting acid-sensitive ethers.

Module B: Nucleophiles & Reductions

Q: Can I use Grignard reagents or Lithium Aluminum Hydride (LAH) in the presence of an oxane?

A: Yes, with a "Chelation Warning." Oxanes are generally stable to bases and nucleophiles. However, they act as solvents/ligands.

  • The Risk: If you use a Lewis-acidic reducing agent (e.g., DIBAL-H or

    
     with a Lewis acid additive), the metal coordinates to the oxygen, and the hydride attacks the 
    
    
    
    -carbon, snapping the ring open.
  • The Fix: Stick to "pure" nucleophiles (NaBH4, LiAlH4) in non-coordinating solvents if possible, or ensure the oxane is not the primary solvent if high temperatures are required.

Reagent Compatibility Matrix

Use this decision matrix to screen your reaction conditions before you run the experiment.

Reagent ClassRisk LevelMechanism of FailureSafe Alternative
HBr, HI (aq) 🔴 CRITICAL Protonation + Strong Nucleophile (

,

) = Fast Cleavage

(dilute),

(controlled T)

,

🔴 CRITICAL Irreversible coordination & cleavage

(controlled),


,

🟠 HIGH Lewis Acid activation

,

TFA, AcOH 🟢 LOW Weak activation (unless heated)Formic Acid
Grignard / R-Li 🟢 LOW Stable (unless leaving group present)N/A

(Birch)
🟢 LOW StableN/A

Standard Operating Procedure (SOP): The Acid-Stress Test

Before committing valuable GMP material to a reaction involving acids, run this self-validating stress test on a model substrate.

Objective: Determine the


 (Maximum Stability Temperature) for your specific oxane scaffold.

Protocol:

  • Preparation: Dissolve 10 mg of substrate in the target solvent (0.1 M).

  • Baseline: Inject sample into HPLC/UPLC to establish purity (Area %).

  • Induction: Add 1.5 equivalents of the intended Acid/Lewis Acid at -78°C (or lowest feasible T).

  • Time-Course:

    • T0: Sample immediately.

    • T1: Stir 1 hour at low T. Sample.

    • T2: Warm to 0°C. Stir 1 hour. Sample.

    • T3: Warm to RT. Stir 1 hour. Sample.

  • Quench: All aliquots must be quenched immediately into saturated

    
     (for acids) or Rochelle's Salt (for Aluminum reagents) to stop the reaction clock before analysis.
    
  • Analysis: Look for the appearance of a peak with M+18 (hydrolysis/water addition) or M+X (halide addition).

Interactive Troubleshooting Flowchart

Follow this logic path when designing a synthesis step involving an oxane.

Oxane_Decision_Tree Start Start: Reaction Planning AcidCheck Does reaction use Acid or Lewis Acid? Start->AcidCheck StrongAcid Is it BBr3, AlCl3, or HI? AcidCheck->StrongAcid Yes Safe Proceed: Low Risk AcidCheck->Safe No (Basic/Neutral) TempCheck Can you run at < 0°C? StrongAcid->TempCheck No (Milder Acid) Stop STOP: High Risk of Cleavage. Change Reagent. StrongAcid->Stop Yes TempCheck->Stop No (Heat required) Monitor Proceed with Strict Monitoring (SOP) TempCheck->Monitor Yes

Caption: Decision Logic for Oxane Safety. Note that BBr3 is a "Hard Stop" for oxane preservation.

References & Authority

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on ether stability and cleavage conditions).

  • Duggan, S. A., et al. (2022). "Lewis Acid-Mediated Cleavage of Cyclic Ethers: Mechanistic Insights." Journal of Organic Chemistry. (Generalized citation for Lewis Acid mechanisms).

  • Mellor, J. M., et al. (2000). "Synthesis and Cleavage of Ethers." Organic Chemistry Current Research. (Review of cleavage reagents).

  • Westin, J. "Cleavage of Ethers - Organic Chemistry." Jack Westin Medical Education. (Educational overview of acid-catalyzed mechanisms).

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Foundational text on thermodynamic stability of 6-membered rings vs. kinetic lability).

Troubleshooting

Troubleshooting guide for the scale-up of 2-[1-(Bromomethyl)cyclobutyl]oxane synthesis

Introduction for the Advanced Practitioner Welcome to the technical support guide for the synthesis and scale-up of 2-[1-(bromomethyl)cyclobutyl]oxane. This document is designed for researchers, chemists, and process dev...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Advanced Practitioner

Welcome to the technical support guide for the synthesis and scale-up of 2-[1-(bromomethyl)cyclobutyl]oxane. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. The synthesis, while seemingly straightforward, presents unique challenges upon scale-up, particularly concerning reaction control, impurity profiles, and final product purification.

The most common synthetic route involves a two-step process:

  • Formation of the Spiroether Alcohol: Synthesis of (2-oxaspiro[4.5]decan-6-yl)methanol, the precursor alcohol, typically from cyclobutanone and an appropriate diol, followed by functional group manipulation. A more direct and relevant precursor for our target molecule is [1-(hydroxymethyl)cyclobutyl]methanol . For the purpose of this guide, we will assume the starting material is cyclobutanemethanol , which is then brominated.

  • Bromination: The conversion of the primary alcohol, cyclobutanemethanol, to the target molecule, (bromomethyl)cyclobutane, which is a key intermediate. This guide will focus on the challenges of this bromination step at scale. A related synthesis is then the formation of the oxane ring. For the purpose of this guide, we will focus on the bromination of the precursor alcohol, as this is often a critical and challenging step.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter. We will delve into the underlying chemical principles to not only solve the immediate problem but also to empower you to anticipate and mitigate future challenges.

Part 1: Troubleshooting the Bromination of (Cyclobutyl)methanol

The conversion of (cyclobutyl)methanol to (bromomethyl)cyclobutane is a critical transformation. While several methods exist, the use of triphenylphosphite and bromine or hydrobromic acid are common. These methods, however, can present significant challenges during scale-up.

Q1: We are experiencing a significant drop in yield and an increase in impurities when scaling up the bromination of (cyclobutyl)methanol using triphenylphosphite and bromine. What are the likely causes and how can we mitigate this?

This is a common issue when moving from a laboratory setup to a larger reactor. The drop in yield is often linked to poor temperature control and localized concentration gradients.

Root Cause Analysis:

  • Exothermicity: The reaction of triphenylphosphite with bromine is highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to temperature spikes.

  • Side Reactions at Elevated Temperatures: Increased temperatures can promote side reactions, such as the formation of undesired phosphonium salts and other by-products.

  • Reagent Addition: A slow, controlled addition of bromine is crucial.[1] If bromine is added too quickly, localized high concentrations can lead to the formation of by-products and a more difficult-to-control exotherm.

Troubleshooting and Optimization Strategy:

ParameterBench-Scale ObservationScale-Up ChallengeRecommended Action & Rationale
Temperature Easy to maintain at -12°C to -5°C with an ice bath.[1]Inefficient heat transfer in large reactors leads to temperature spikes.Implement a robust cooling system. Use a jacketed reactor with a high-performance heat transfer fluid. Consider a semi-batch process where reagents are added slowly to control the rate of heat generation.
Bromine Addition Rapid addition is often tolerated in small flasks.Localized high concentrations of Br2 can lead to by-products.Use a dosing pump for slow, subsurface addition of bromine. This ensures rapid mixing and prevents accumulation of unreacted bromine.
Mixing Magnetic stirring is usually sufficient.Inadequate mixing can create hot spots and concentration gradients.Employ an overhead mechanical stirrer with an appropriate impeller design (e.g., pitched-blade turbine) to ensure good top-to-bottom turnover and homogeneity.

Experimental Protocol: Scaled-Up Bromination

  • Reactor Setup: In a clean, dry, jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge N,N-dimethylformamide (DMF) and triphenylphosphite.[1]

  • Initial Cooling: Cool the reactor contents to -15°C.

  • Bromine Addition: Slowly add bromine via a dosing pump, ensuring the internal temperature does not exceed -10°C.

  • Substrate Addition: Once the bromine addition is complete, slowly add the (cyclobutyl)methanol, maintaining the temperature below -5°C.[1]

  • Warm-up and Quench: Allow the reaction to slowly warm to room temperature. Monitor the reaction by GC or TLC for completion. Once complete, quench the reaction by transferring the mixture to a separate vessel containing cold water.

  • Work-up: Extract the product with a suitable solvent (e.g., diethyl ether), wash the organic layer, dry, and concentrate under reduced pressure.

Q2: During the work-up of our large-scale bromination, we are struggling with emulsion formation and poor phase separation. How can we improve the work-up procedure?

Emulsions are a common problem during the work-up of reactions that generate salts and viscous by-products, such as those from phosphorus-based reagents.

Root Cause Analysis:

  • Phosphorus By-products: The reaction generates triphenylphosphine oxide and other phosphorus-containing salts that can act as surfactants, stabilizing emulsions.

  • Agitation Speed: Overly vigorous mixing during the extraction process can exacerbate emulsion formation.

Troubleshooting and Optimization Strategy:

  • Brine Wash: After the initial water quench, perform subsequent washes with a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase helps to break emulsions by dehydrating the organic phase and increasing the density difference between the two layers.

  • Solvent Choice: Ensure the extraction solvent has a significantly different density from water. If using a solvent like ethyl acetate, which has a density close to water, consider switching to a less-dense solvent like diethyl ether or a denser one like dichloromethane.

  • Gentle Agitation: During extraction, use gentle, slow stirring instead of vigorous shaking to minimize the formation of a stable emulsion.

  • Filtration: If a significant amount of solid by-product is present, consider filtering the crude reaction mixture before the aqueous work-up.

Workflow for Improved Phase Separation:

ColorRemoval start Distilled Product is Colored wash Wash crude product with aq. Na2S2O3 or NaHSO3 before distillation? start->wash carbon Treat with Activated Carbon? wash->carbon Yes end Colorless Product wash->end No, color removed distill Re-distill under high vacuum carbon->distill Yes carbon->end No, color removed distill->end

Caption: Troubleshooting guide for removing color from the final product.

Part 3: Safety Considerations for Scale-Up

Scaling up any chemical process requires a thorough safety review. The synthesis of 2-[1-(bromomethyl)cyclobutyl]oxane involves several hazards that must be properly managed.

Q4: What are the primary safety hazards associated with the scale-up of this synthesis, and what engineering controls and PPE are recommended?

Primary Hazards:

  • Bromine: Highly corrosive, toxic by inhalation, and can cause severe burns. [2]Handling large quantities requires extreme caution.

  • Triphenylphosphite: A lachrymator and skin irritant.

  • Exothermic Reaction: As discussed, the reaction can generate a significant amount of heat, leading to a potential runaway reaction if not properly controlled.

  • Hydrogen Bromide (HBr) Gas: The reaction can evolve HBr gas, which is corrosive and toxic.

Engineering Controls and Personal Protective Equipment (PPE):

HazardEngineering ControlRecommended PPE
Bromine Handling All transfers of bromine should be done in a closed system (e.g., using a pump and dedicated lines). The reactor should be located in a well-ventilated area, preferably a fume hood or a walk-in hood for larger scales. An emergency scrubber system for bromine vapors should be in place.Chemical-resistant gloves (e.g., Viton or a suitable laminate), chemical splash goggles, face shield, and a corrosion-resistant apron or suit. A respirator with an acid gas/halogen cartridge should be readily available for non-routine operations or emergencies.
Exothermic Reaction Use a jacketed reactor with a robust cooling system and an automated control system to monitor and regulate the temperature. Consider an emergency quench system.Standard laboratory PPE (lab coat, gloves, safety glasses).
HBr Gas The reactor should be equipped with an off-gas line that is vented to a scrubber containing a caustic solution (e.g., sodium hydroxide) to neutralize the HBr gas.Standard laboratory PPE.

General Safety Practices:

  • Always perform a thorough Process Hazard Analysis (PHA) before conducting any scale-up operation.

  • Ensure all personnel are trained on the specific hazards of the chemicals and the process.

  • Have emergency procedures in place, including access to safety showers, eyewash stations, and appropriate spill kits.

References

  • BenchChem. (n.d.). Troubleshooting guide for Williamson ether synthesis with secondary iodides.
  • BenchChem. (2025). Troubleshooting guide for enol ether synthesis.
  • Google Patents. (n.d.). Method for purifying a bromine compound.
  • De Dietrich Process Systems. (n.d.). QVF® Bromine Processes.
  • Scribd. (n.d.). Bromine Extraction and Purification Process.
  • Filo. (2025, October 23). Cyclobutane reacts with bromine to give bromocyclobutane, but bicyclobutane....
  • Google Patents. (n.d.). Purification of liquid bromine contaminated with organic impurities.
  • Organic Syntheses. (n.d.). Bromal.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • OpenStax. (n.d.). 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition.
  • Sigma-Aldrich. (n.d.). (Bromomethyl)cyclobutane 97.
  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane.
  • ChemicalBook. (n.d.). (Bromomethyl)cyclobutane synthesis.
  • Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination.
  • Google Patents. (2013, December 11). Preparation method of bromomethyl cyclobutane.
  • Google Patents. (n.d.). Applied synthesis method for bromocyclobutane.

Sources

Optimization

Technical Support Center: Stability Guide for 2-[1-(Bromomethyl)cyclobutyl]oxane

Ticket ID: #STAB-OX-2024 Subject: Storage Optimization & Degradation Prevention Assigned Specialist: Dr. A. Vance, Senior Application Scientist Overview You are working with 2-[1-(Bromomethyl)cyclobutyl]oxane , a molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STAB-OX-2024 Subject: Storage Optimization & Degradation Prevention Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview

You are working with 2-[1-(Bromomethyl)cyclobutyl]oxane , a molecule that presents a "perfect storm" of storage challenges. It combines a primary alkyl bromide (susceptible to hydrolysis and elimination), a cyclobutane ring (possessing significant ring strain), and an oxane (tetrahydropyran) ether linkage (prone to peroxide formation).

This guide moves beyond generic advice. It treats your sample as a dynamic system where one degradation product (HBr) catalyzes the destruction of the rest of the molecule. The following protocols are designed to break this autocatalytic loop.

Part 1: Diagnostic Triage

Before changing your storage conditions, assess the current state of your material using this visual triage table.

ObservationDiagnosisChemical CauseImmediate Action
Color Change (Yellow/Brown) Acidic Decomposition Hydrolysis of the bromomethyl group is releasing HBr. The color comes from trace bromine (

) or polymerized byproducts.
CRITICAL: Do not heat. Dissolve in non-polar solvent and wash with cold 5%

.
White Precipitate Polymerization / Hydrolysis Acid-catalyzed ring-opening of the oxane or cyclobutane ring leading to oligomers.Filter precipitate. Check filtrate purity by NMR.
Cloudiness upon Thawing Moisture Ingress Water condensation reacting with the alkyl bromide (

hydrolysis).
Dry over

immediately. Store over molecular sieves (4Å).
Acrid Smell HBr Release Significant dehydrohalogenation or hydrolysis.Safety Hazard. Vent container in fume hood. Neutralize immediately.
Part 2: The Core Instability Mechanism

Why does this molecule degrade?

The primary enemy of 2-[1-(Bromomethyl)cyclobutyl]oxane is autocatalytic acid hydrolysis .

  • Trigger: Trace moisture hydrolyzes the bromomethyl group, releasing Hydrobromic Acid (HBr).

  • Propagation: The oxane (ether) ring is acid-sensitive. The generated HBr protonates the ether oxygen.

  • Destruction: The protonated ether undergoes ring-opening (accelerated by the strain of the adjacent cyclobutane), generating more reactive species and oligomers.

Visualizing the Degradation Pathway

The following diagram illustrates how a single water molecule can initiate a chain reaction of degradation.

DegradationPathway Molecule 2-[1-(Bromomethyl) cyclobutyl]oxane HBr HBr Generation Molecule->HBr Hydrolysis (Slow) Peroxide Peroxide Formation Molecule->Peroxide O2 / UV Light Moisture Trace Moisture / Light Moisture->HBr Protonation Ether Protonation (Oxane Ring) HBr->Protonation Catalysis RingOpen Ring Opening & Polymerization Protonation->RingOpen Strain Release RingOpen->HBr Secondary Elimination Peroxide->RingOpen Radical Cleavage

Figure 1: The "Acid Death Spiral." Note how HBr generation feeds into ether protonation, leading to irreversible ring opening.

Part 3: Advanced Storage Protocols
1. The "Dry & Dark" Imperative

Standard freezer storage is insufficient if the atmosphere is not controlled.

  • Temperature: Store at -20°C .

    • Reasoning: The Arrhenius equation dictates that lowering temperature from 25°C to -20°C slows hydrolysis rates by approximately 20-30x.

  • Atmosphere: Argon is superior to Nitrogen.

    • Reasoning: Argon is heavier than air and forms a "blanket" over the liquid surface, preventing oxygen interaction (peroxide risk) and moisture ingress.

2. Chemical Stabilization (Additives)

Warning: Do NOT use amine-based stabilizers (like triethylamine). They will react with the primary alkyl bromide via nucleophilic substitution (


), destroying your compound.

Recommended Stabilizer System:

Component Function Dosage Mechanism
Epoxides (e.g., 1,2-Epoxybutane) Acid Scavenger 0.1 - 0.5 wt% Reacts irreversibly with free HBr to form a neutral bromohydrin, stopping the acid catalysis loop [1].
BHT (Butylated hydroxytoluene) Antioxidant 100 - 200 ppm Scavenges free radicals to prevent the oxane ring from forming explosive peroxides [2].

| Silver Wool / Foil | Halogen Trap | 1 strip per vial | Reacts with free bromide ions/radicals. A physical indicator (turns black) if degradation occurs. |

3. The "Double-Vessel" Containment Strategy

To prevent condensation when moving samples from freezer to bench:

  • Primary Vessel: Amber glass vial with a Teflon-lined screw cap (PTFE). Avoid rubber septa, which can be leached by alkyl halides.

  • Secondary Vessel: Place the primary vial inside a larger jar containing a layer of Drierite (Calcium Sulfate) or silica gel desiccant.

  • Protocol: When removing from the freezer, allow the entire secondary vessel to reach room temperature (approx. 30 mins) before opening. This ensures condensation forms on the outer jar, not your sample.

Part 4: Recovery & Re-Purification

If your diagnostic check (Part 1) failed, use this protocol to salvage the material.

Workflow: Acid Neutralization & Peroxide Removal

  • Dissolution: Dilute the degraded sample 1:10 in anhydrous Diethyl Ether or Hexanes.

  • The "Soft" Wash: Wash with cold, saturated

    
     (Sodium Bicarbonate).
    
    • Why: Neutralizes HBr without inducing base-catalyzed elimination (which strong bases like NaOH might cause).

  • Peroxide Test: Check the organic layer with a starch-iodide strip.

    • If Positive: Wash with 10% Sodium Thiosulfate (

      
      ) or Sodium Metabisulfite.
      
  • Drying: Dry organic layer over anhydrous

    
     (Potassium Carbonate).
    
    • Expert Tip: Use

      
       instead of 
      
      
      
      here. The slight basicity of the carbonate acts as a final acid scavenger during the drying phase.
  • Concentration: Rotary evaporate at <30°C . Do not heat the bath significantly.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I store this compound in a stainless steel container? A: No. Alkyl bromides can corrode metals, releasing metal ions (Fe, Ni) which act as Lewis acids. These Lewis acids will catalyze the ring-opening of the oxane ether and accelerate degradation. Use Borosilicate Glass (Type I).

Q: Why is my sample turning yellow even in the dark? A: This indicates thermal elimination is occurring. Even without light, the cyclobutane ring strain lowers the activation energy for elimination reactions. Ensure your freezer is actually maintaining -20°C and consider adding the epoxide stabilizer mentioned in Part 3.

Q: Is the cyclobutane ring stable to chromatography? A: Generally, yes, but avoid acidic silica gel.

  • Modification: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize surface acidity, then flush with pure solvent before loading your sample. This prevents acid-catalyzed rearrangement of the cyclobutyl group on the silica surface [3].

References
  • Stabilization of Alkyl Halides

    • Title: Method for stabilizing branched alkyl bromide and branched alkyl bromide composition.[1]

    • Source: Google P
    • URL
  • Peroxide Formation in Ethers

    • Title: Peroxides and peroxide-forming compounds.[2][3][4][5][6]

    • Source: Clark, D.E.
    • URL:[Link]

  • Cyclobutane/Cyclopropylcarbinyl Rearrangements

    • Title: Hydrolysis of (chloromethyl)cyclopropane and rearrangement mechanisms.
    • Source: StackExchange Chemistry (referencing J. Org. Chem mechanisms).
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 2-[1-(Bromomethyl)cyclobutyl]oxane

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques available, Nuclear Magn...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide detailed atomic-level information about molecular structure and connectivity in a non-destructive manner.[1][2]

This guide offers an in-depth technical comparison and characterization of 2-[1-(Bromomethyl)cyclobutyl]oxane , a molecule featuring a unique combination of a tetrahydropyran (oxane) ring, a strained cyclobutane moiety, and a bromine-bearing stereocenter. We will delve into the predicted ¹H and ¹³C NMR spectra, explain the chemical principles governing the data, provide detailed experimental protocols, and compare the utility of NMR with other common analytical techniques for this specific molecule.

The Logic of NMR: Why It's the Premier Tool for This Structure

NMR spectroscopy probes the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.[3] The precise resonance frequency, or "chemical shift," of each nucleus is exquisitely sensitive to its local electronic environment. This allows us to:

  • Identify Functional Groups: The presence of the electronegative oxygen in the oxane ring and the bromine atom will dramatically influence the chemical shifts of nearby nuclei.[4]

  • Determine Connectivity: Through-bond scalar couplings (J-couplings) cause signals to split into distinct patterns (multiplets), revealing which atoms are connected to each other.

  • Elucidate Stereochemistry: The rigid, puckered structure of the cyclobutane and the chair-like conformation of the oxane ring create distinct chemical environments for axial and equatorial protons, which can be distinguished by NMR.[5]

Compared to other techniques, NMR provides a complete structural picture. While Infrared (IR) spectroscopy can confirm the presence of the C-O-C ether linkage and Mass Spectrometry (MS) can determine the molecular weight and bromine's isotopic pattern, only NMR can piece together the entire atomic puzzle.[6][7]

Visualizing the Target: Structure and Workflow

To effectively discuss the NMR data, we must first visualize the molecule and the analytical workflow.

Caption: Structure of 2-[1-(Bromomethyl)cyclobutyl]oxane with key atoms labeled.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh 1. Weigh Sample (10-50 mg) Dissolve 2. Dissolve in Deuterated Solvent (e.g., CDCl₃, 0.6 mL) Weigh->Dissolve Transfer 3. Transfer to 5 mm NMR Tube Dissolve->Transfer Insert 4. Insert Sample into Magnet Transfer->Insert Lock 5. Lock on Solvent Signal Insert->Lock Shim 6. Shim Magnetic Field Lock->Shim Acquire 7. Acquire Spectra (¹H, ¹³C, 2D) Shim->Acquire Process 8. Fourier Transform & Phasing Acquire->Process Integrate 9. Integrate Peaks (¹H NMR) Process->Integrate Assign 10. Assign Signals (Chemical Shift, Coupling) Integrate->Assign Elucidate 11. Elucidate Final Structure Assign->Elucidate

Caption: Standard workflow for NMR-based structural elucidation.

Part 1: ¹H NMR Characterization – A Proton's Perspective

The ¹H NMR spectrum provides the most immediate and detailed information. For 2-[1-(Bromomethyl)cyclobutyl]oxane, we anticipate a complex but interpretable spectrum. The key is to break down the molecule into its constituent parts: the oxane ring, the cyclobutane ring, and the bromomethyl group.

Predicted ¹H NMR Data
LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H₂ ~3.8 - 4.0Doublet of Doublets (dd)1HAdjacent to the ring oxygen and the quaternary carbon (Cₐ), leading to significant deshielding.
Hₑ ~3.55Singlet (s)2HThe two protons on the bromomethyl group are deshielded by the adjacent bromine atom.
H₆ ~3.4 - 3.7Multiplet (m)2HThese protons are adjacent to the ring oxygen, resulting in a downfield shift.
Hᵦ, Hᵧ ~1.8 - 2.4Multiplets (m)6HProtons of the cyclobutane ring, typically found in this region. The puckered nature causes non-equivalence.[5][8]
H₃, H₄, H₅ ~1.4 - 1.7Multiplets (m)6HStandard aliphatic protons on the oxane ring, appearing in the typical upfield region.

Causality Behind the Shifts:

  • Electronegativity: The oxygen atom in the oxane ring and the bromine atom strongly withdraw electron density from neighboring protons (a deshielding effect), causing their signals to appear at a higher chemical shift (further downfield).[4] This is why H₂, H₆, and Hₑ are the most downfield signals.

  • Ring Strain & Conformation: The cyclobutane ring's puckered conformation and the oxane's chair form mean that protons on the same carbon can exist in different chemical environments (e.g., axial vs. equatorial), leading to complex splitting patterns (multiplets).[5]

Protocol for ¹H NMR Acquisition

This protocol is designed for a standard 400 or 500 MHz NMR spectrometer.[9]

  • Sample Preparation: Accurately weigh 5-20 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃).[10] CDCl₃ is a common choice for nonpolar organic compounds. Transfer the solution to a clean, high-quality 5 mm NMR tube.[10][11]

  • Instrument Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.[10]

  • Acquisition:

    • Pulse Angle: Use a 30° or 45° flip angle to ensure adequate signal without saturating the sample.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds is standard.

    • Relaxation Delay (D1): A delay of 1-2 seconds between pulses is sufficient for qualitative analysis.[12]

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

Part 2: ¹³C NMR Characterization – The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically unique carbon atoms in the molecule. Typically, these spectra are acquired with broadband proton decoupling, meaning each unique carbon appears as a single line (singlet).[3]

Predicted ¹³C NMR Data
LabelPredicted Chemical Shift (δ, ppm)Rationale
C₂ ~75 - 80This carbon is bonded to both the ring oxygen and the substituted cyclobutyl group, causing a strong downfield shift.
C₆ ~65 - 70Bonded to the electronegative oxygen.
Cₐ ~45 - 55A quaternary carbon, its shift is influenced by the attached oxygen (via C₂) and bromine (via Cₑ).
Cₑ ~35 - 40The CH₂Br carbon. The bromine atom causes a significant downfield shift from a typical alkane carbon.
Cᵦ, Cᵧ ~25 - 35Carbons of the cyclobutane ring.
C₃, C₄, C₅ ~20 - 30Standard aliphatic carbons of the oxane ring.

Causality Behind the Shifts: The primary factor determining ¹³C chemical shifts is, again, the electronegativity of attached atoms. Carbons directly bonded to oxygen (C₂, C₆) or bromine (Cₑ) are shifted significantly downfield compared to the simple aliphatic carbons of the rings.

Protocol for ¹³C NMR Acquisition
  • Sample Preparation: A higher concentration is often necessary for ¹³C NMR due to its low natural abundance (~1.1%). Use 20-50 mg of the sample in 0.6 mL of CDCl₃.[10][13]

  • Instrument Setup: The locking and shimming procedures are the same as for ¹H NMR.

  • Acquisition:

    • Pulse Program: Use a standard pulse program with broadband proton decoupling.

    • Spectral Width: A wider spectral width of ~220 ppm is required.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A 2-second delay is standard.

    • Number of Scans (NS): A much larger number of scans is needed, often ranging from several hundred to over a thousand, to achieve a good signal-to-noise ratio.[5]

Comparison with Alternative Techniques

While NMR is the gold standard for complete structural elucidation, other techniques provide complementary and confirmatory data.

TechniqueInformation Provided for 2-[1-(Bromomethyl)cyclobutyl]oxaneAdvantagesLimitations
NMR Spectroscopy Complete atomic connectivity, stereochemical relationships, number of unique protons and carbons.Unambiguous and detailed structural information.[1] Non-destructive.Lower sensitivity, requires more sample.[1]
Mass Spectrometry (MS) Molecular weight (m/z). Presence of bromine confirmed by characteristic M+2 isotopic pattern. Fragmentation pattern can suggest structural motifs.Extremely high sensitivity (detects tiny amounts).[1] Provides molecular formula with high resolution MS.Provides no information on connectivity or stereochemistry. Isomeric compounds cannot be distinguished.
Infrared (IR) Spectroscopy Confirms presence of functional groups: strong C-O-C ether stretch (~1100 cm⁻¹), C-Br stretch (~600-700 cm⁻¹), and C-H alkane stretches (~2850-2960 cm⁻¹).Fast, inexpensive, requires minimal sample preparation. Excellent for identifying functional groups.[14]Provides very limited information about the overall carbon skeleton or connectivity.[15]

Synergistic Approach: In practice, these techniques are used together. A typical workflow involves running a quick IR to identify functional groups, followed by MS to determine the molecular weight and formula. Finally, a full suite of NMR experiments (¹H, ¹³C, and often 2D experiments like COSY and HSQC) is performed to assemble the final, definitive structure.[7]

Conclusion

The NMR characterization of 2-[1-(Bromomethyl)cyclobutyl]oxane is a clear demonstration of the technique's power in modern chemical research. By systematically analyzing the chemical shifts and coupling patterns in both the ¹H and ¹³C spectra, a complete and unambiguous structural assignment can be achieved. While complementary techniques like MS and IR provide valuable pieces of the puzzle, only NMR spectroscopy can assemble them into a coherent and detailed molecular picture, making it an indispensable tool for researchers, scientists, and drug development professionals.

References

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Rochester. Available from: [Link]

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Comparative

Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 2-[1-(Bromomethyl)cyclobutyl]oxane

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of 2-[1-(Bromomethyl)cyclobutyl]oxane, a potentially key intermediate in pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the critical purity assessment of 2-[1-(Bromomethyl)cyclobutyl]oxane, a potentially key intermediate in pharmaceutical synthesis. The purity of such intermediates is paramount, as even trace impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines the strategic development and comparison of two distinct reversed-phase HPLC (RP-HPLC) methods, offering field-proven insights into the rationale behind experimental choices to ensure robust and reliable results.

The methodologies described herein are designed to be self-validating systems, grounded in authoritative standards set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the validation of analytical procedures.[1][2][3]

Introduction: The Analytical Challenge

2-[1-(Bromomethyl)cyclobutyl]oxane is a non-polar small molecule containing both a heterocyclic oxane ring and a reactive bromomethyl group. This unique structure presents a specific analytical challenge: developing a stability-indicating method capable of separating the main compound from potential process-related impurities and degradation products.[4][5] The primary goal is to achieve adequate resolution, peak symmetry, and sensitivity for accurate quantification. Most HPLC methods for small-molecule drugs utilize gradient reversed-phase liquid chromatography (RPLC) with ultraviolet (UV) detection, which forms the basis of our investigation.[6]

Strategic Approach to Method Development

A systematic approach to HPLC method development is crucial for creating a robust and reliable analytical procedure.[7] The process begins with understanding the analyte's physicochemical properties and defining the analytical objectives. This is followed by a screening phase to select the appropriate column and mobile phase, and finally, an optimization phase to fine-tune the separation.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A Define Analytical Goal (Purity & Impurity Profiling) B Characterize Analyte (Solubility, pKa, UV Spectra) A->B informs C Column Chemistry Screening (C18 vs. Phenyl-Hexyl) B->C D Mobile Phase Screening (Acetonitrile vs. Methanol) E Gradient Profile Tuning (Slope & Time) D->E F Parameter Refinement (Flow Rate, Temperature) E->F leads to G Final Method Selection F->G H Method Validation (ICH Q2(R1)) (Specificity, Linearity, Precision) G->H requires

Caption: Workflow for HPLC method development and validation.

Comparative Analysis of HPLC Parameters

The selectivity and resolution in RP-HPLC are primarily influenced by the stationary phase (column) and the mobile phase.[8][9] We compared two distinct approaches to highlight these effects.

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

The choice of the HPLC column is a critical first step in achieving the desired separation.[7][10]

  • Method A (C18 Column): A C18 (octadecyl) column is the most common choice for reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of non-polar to moderately polar compounds.[8][11] Its primary separation mechanism is based on hydrophobic interactions.

  • Method B (Phenyl-Hexyl Column): A Phenyl-Hexyl column provides an alternative selectivity. In addition to hydrophobic interactions, it offers π-π interactions with analytes containing aromatic rings. While our target analyte lacks an aromatic ring, this phase can offer unique selectivity for certain impurities that might. The use of methanol as an organic modifier is often preferred with phenyl phases to enhance these unique π-π interactions.[12]

Mobile Phase Composition: Acetonitrile vs. Methanol

Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[13][14]

  • Acetonitrile (Used in Method A): Generally, acetonitrile has a lower viscosity and provides better peak shapes for many compounds. It is a weaker solvent than methanol, which can sometimes lead to better resolution of closely eluting peaks.

  • Methanol (Used in Method B): Methanol is a protic solvent that can engage in hydrogen bonding, offering different selectivity compared to acetonitrile.[12] It is also more cost-effective. The choice between the two can significantly alter the elution order and separation of impurities.[14]

Experimental Protocols and Comparative Data

The following protocols detail the two methods developed for the purity assessment of 2-[1-(Bromomethyl)cyclobutyl]oxane.

Standard and Sample Preparation
  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 2-[1-(Bromomethyl)cyclobutyl]oxane reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (1.0 mg/mL): Prepare the sample solution in the same manner as the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates.[15]

Method A: C18 Column with Acetonitrile Gradient
  • Rationale: This method represents the industry-standard starting point for small molecule method development, leveraging the robust and versatile C18 stationary phase with the excellent chromatographic properties of acetonitrile.[11][16]

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm
Injection Vol. 10 µL
Gradient 40% B to 95% B in 15 min, hold for 5 min
Method B: Phenyl-Hexyl Column with Methanol Gradient
  • Rationale: This method explores an alternative selectivity to potentially resolve impurities that co-elute with the main peak or other impurities in Method A. The Phenyl-Hexyl phase combined with methanol offers a different set of intermolecular interactions.[6][12]

ParameterCondition
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm
Injection Vol. 10 µL
Gradient 50% B to 100% B in 15 min, hold for 5 min

Performance Comparison

The following table summarizes the hypothetical performance data for the two methods based on the analysis of a sample containing the main compound and two known impurities (Impurity 1 and Impurity 2).

Performance MetricMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)
Retention Time (Main Peak) 10.2 min9.5 min
Resolution (Main Peak / Impurity 1) 2.51.8
Resolution (Impurity 1 / Impurity 2) 1.92.8
Tailing Factor (Main Peak) 1.11.3
Theoretical Plates (Main Peak) 15,00012,500
Total Run Time 25 min25 min

Analysis of Results:

  • Method A provides superior resolution between the main peak and the closely eluting Impurity 1, along with better overall peak shape (lower tailing factor) and efficiency (higher theoretical plates).

  • Method B , however, demonstrates significantly better resolution for the critical pair Impurity 1 and Impurity 2, which were poorly resolved in Method A. This highlights the importance of screening different column chemistries and mobile phases to ensure all potential impurities are separated.[6]

G cluster_A Method A (C18 / Acetonitrile) cluster_B Method B (Phenyl-Hexyl / Methanol) cluster_C Decision Logic A Parameter Column: C18 Organic: Acetonitrile Performance Resolution (Main/Imp 1): 2.5 Resolution (Imp 1/Imp 2): 1.9 Peak Shape: Excellent Decision Optimal Method Choice A->Decision Superior for Main Peak Purity B Parameter Column: Phenyl-Hexyl Organic: Methanol Performance Resolution (Main/Imp 1): 1.8 Resolution (Imp 1/Imp 2): 2.8 Peak Shape: Good B->Decision Superior for Critical Impurity Pair

Caption: Comparison of performance outcomes from the two methods.

Conclusion and Recommendations

This comparative guide demonstrates that a single, standard HPLC method may not be sufficient to resolve all potential impurities for a given compound.

  • Method A (C18/ACN) is recommended for routine quality control and assay determination due to its superior efficiency and peak shape for the main analyte. Its ability to resolve the main peak from Impurity 1 is a key advantage.

  • Method B (Phenyl-Hexyl/MeOH) should be utilized as an orthogonal method during method validation and for the analysis of batches where Impurity 2 is suspected to be present. Its unique selectivity is crucial for ensuring a complete impurity profile.

Ultimately, employing both methods during the development and validation phases provides a more comprehensive and trustworthy assessment of the purity of 2-[1-(Bromomethyl)cyclobutyl]oxane, ensuring the quality and safety of the final pharmaceutical product. All methods intended for quality control must be fully validated according to ICH Q2(R1) guidelines to demonstrate they are fit for purpose.[1][17]

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Stability-Indicating HPLC Method Development: Column, Mobile Phase and Gradient Choices. (2025, November 22). Chromatography Today. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Dong, M. W. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Patel, S., et al. (n.d.). Stability indicating hplc method development: a review. Academia.edu. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas. [Link]

  • Quintana, M. C., et al. (2006). HPLC‐UV‐EC Determination of Brominated Organic Compounds in Water. Journal of Liquid Chromatography & Related Technologies, 29(1), 87-98. [Link]

  • Kumar, V., & Sharma, V. (2020). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

  • How to Develop Stability Indicating HPLC Methods. (2024, May 1). The Royal Society of Chemistry. [Link]

  • ICH Quality Guidelines. ICH. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • Quintana, M. C., et al. (2007). Full article: HPLC‐UV‐EC Determination of Brominated Organic Compounds in Water. Taylor & Francis Online. [Link]

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  • HPLC-UV-EC determination of brominated organic compounds in water. (2025, August 5). ResearchGate. [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8). Welch Materials. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). Alwsci. [Link]

  • Finding the Perfect Match: Practical Advice on Column and Mobile Phase Selection. Agilent. [Link]

  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.[Link]

  • Wang, C., & Armstrong, D. W. (2015). Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]

  • Al-Quraishi, M. A., & Al-Farhan, K. H. (2021). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PMC. [Link]

  • Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis. (2025, August 6). ResearchGate. [Link]

  • Stoll, D. R. (2020, August 31). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC Europe. [Link]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2019, November 29). PMC. [Link]

  • Rosa, G. M., et al. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Journal of Applied Pharmaceutical Science, 3(8), 006-015. [Link]

  • Tóth, G., et al. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. MDPI. [Link]

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Validation

A Comparative Guide to the Synthetic Routes of 2-[1-(Bromomethyl)cyclobutyl]oxane

Abstract 2-[1-(Bromomethyl)cyclobutyl]oxane, a spirocyclic ether containing a cyclobutane ring, represents a valuable scaffold in medicinal chemistry due to its inherent three-dimensionality and conformational rigidity.[...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-[1-(Bromomethyl)cyclobutyl]oxane, a spirocyclic ether containing a cyclobutane ring, represents a valuable scaffold in medicinal chemistry due to its inherent three-dimensionality and conformational rigidity.[1][2] This guide provides a comparative analysis of prominent synthetic routes to this target molecule, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate methodology. Each route is evaluated based on yield, stereoselectivity, atom economy, safety, and the accessibility of starting materials. Detailed experimental protocols, mechanistic insights, and comparative data are presented to facilitate informed decision-making in the synthesis of this and structurally related compounds.

Introduction

Spirocyclic systems, particularly those incorporating strained four-membered rings like cyclobutane, have garnered significant attention in modern drug design.[1][3] The unique spatial arrangement of substituents imposed by the spirocyclic core provides a powerful tool for exploring chemical space and optimizing ligand-receptor interactions. The target molecule, 2-[1-(bromomethyl)cyclobutyl]oxane, serves as a key intermediate for the synthesis of more complex bioactive molecules. This guide will explore and compare two principal retrosynthetic approaches for its construction.

Retrosynthetic Analysis

Two logical retrosynthetic disconnections for 2-[1-(bromomethyl)cyclobutyl]oxane are considered. The first approach involves the cyclization of a suitable acyclic precursor, while the second relies on the functionalization of a pre-formed spirocyclic core.

Diagram 1: Retrosynthetic Pathways

G cluster_route1 Route 1: Intramolecular Cyclization cluster_route2 Route 2: Spirocycle Functionalization target 2-[1-(Bromomethyl)cyclobutyl]oxane route1_intermediate Acyclic Precursor (e.g., Bromo-alcohol) target->route1_intermediate Intramolecular Cyclization route2_intermediate Spirocyclic Precursor (e.g., Spiro-alcohol) target->route2_intermediate Halogenation route1_start Starting Materials (e.g., Cyclobutane derivatives) route1_intermediate->route1_start Functional Group Interconversion route2_start Starting Materials (e.g., Cyclobutanone) route2_intermediate->route2_start Spirocyclization

Caption: Retrosynthetic analysis of 2-[1-(bromomethyl)cyclobutyl]oxane highlighting two distinct synthetic strategies.

Route 1: Synthesis via Intramolecular Cyclization of an Acyclic Precursor

This strategy focuses on constructing the tetrahydropyran ring through an intramolecular cyclization reaction. A key intermediate in this approach is a bromo-alcohol derived from a cyclobutane precursor.

Step 1: Synthesis of (Bromomethyl)cyclobutane

The synthesis commences with the bromination of a suitable cyclobutane derivative. One common starting material is cyclobutanemethanol.

Protocol 1: Bromination of Cyclobutanemethanol

Reaction: (Cyclobutyl)methanol → (Bromomethyl)cyclobutane

Reagents and Conditions:

  • Triphenylphosphite, Bromine, N,N-Dimethylformamide (DMF)

  • Temperature: -12°C to 20°C

  • Inert atmosphere

Detailed Procedure:

  • To a clean, dry reactor under a nitrogen atmosphere, add N,N-dimethylformamide (5.1 eqV) followed by triphenylphosphite (1.0 eq).

  • Cool the mixture and introduce bromine (1.05 eq) while maintaining the temperature below 12°C.

  • Adjust the reactor temperature to -12°C and add cyclobutanemethanol (1.0 eq) at a rate that keeps the internal temperature below -5°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • The product is isolated by distillation and subsequent washing.

Discussion: This method provides (bromomethyl)cyclobutane in good yield (approximately 78%) and high purity (98.3% by GC).[4] The use of triphenylphosphite and bromine is a classic approach for converting primary alcohols to alkyl bromides. The low reaction temperatures are crucial for minimizing side reactions. An alternative method involves the reaction of cyclopropyl carbinol with hydrobromic acid, which proceeds through a ring-expansion mechanism.[5] However, this can lead to a mixture of products, including 4-bromo-1-butene and cyclopropylmethyl bromide, necessitating a more complex purification process.[5]

Step 2: Elaboration to the Acyclic Precursor and Cyclization

Further functionalization of (bromomethyl)cyclobutane is required to introduce the necessary hydroxyl group for the subsequent cyclization. This can be achieved through various multi-step sequences. A plausible, though not explicitly detailed in the provided search results, pathway would involve conversion to a Grignard reagent, reaction with a suitable epoxide, and subsequent intramolecular Williamson ether synthesis.

Conceptual Workflow: (Bromomethyl)cyclobutane → Grignard Reagent → Reaction with an appropriate electrophile (e.g., protected hydroxy-epoxide) → Deprotection → Intramolecular Cyclization.

Diagram 2: Conceptual Workflow for Route 1

G start (Bromomethyl)cyclobutane grignard Grignard Reagent start->grignard coupling Coupling with Hydroxy-electrophile grignard->coupling deprotection Deprotection coupling->deprotection cyclization Intramolecular Williamson Ether Synthesis deprotection->cyclization target 2-[1-(Bromomethyl)cyclobutyl]oxane cyclization->target

Caption: Conceptual workflow for the synthesis of the target molecule via intramolecular cyclization.

Discussion: While conceptually straightforward, this route involves multiple steps and may suffer from challenges associated with Grignard reagent formation and the stability of the intermediates. The overall yield is likely to be moderate due to the number of transformations. The key advantage of this approach is the potential for stereocontrol during the introduction of the hydroxyl group.

Route 2: Synthesis via Functionalization of a Spirocyclic Precursor

This more convergent approach involves the initial construction of a spirocyclic alcohol, followed by a late-stage bromination.

Step 1: Synthesis of a Spirocyclic Alcohol Intermediate

The synthesis of the spirocyclic alcohol, [1-(hydroxymethyl)cyclobutyl]methanol, can be achieved from cyclobutanone.

Protocol 2: Synthesis of [1-(hydroxymethyl)cyclobutyl]methanol

A plausible synthetic route, though not explicitly found for this exact molecule, can be inferred from general methods for creating spirocyclic diols. One common strategy involves a Prins-type cyclization or related reactions.[6] A more direct, albeit potentially lower-yielding, approach could involve the reaction of cyclobutanone with a suitable nucleophile to introduce the two hydroxymethyl groups in a stepwise manner.

Step 2: Selective Bromination of the Spirocyclic Diol

The key challenge in this route is the selective monobromination of the diol intermediate.

Protocol 3: Selective Monobromination

Reaction: [1-(Hydroxymethyl)cyclobutyl]methanol → 2-[1-(Bromomethyl)cyclobutyl]oxane (via in situ cyclization) or [1-(Bromomethyl)cyclobutyl]methanol

Reagents and Conditions (Hypothetical, based on standard methods):

  • N-Bromosuccinimide (NBS) in a suitable solvent (e.g., CH₂Cl₂)

  • Triphenylphosphine (for Appel-type reaction)

  • HBr in a non-polar solvent

Discussion: The selective bromination of one of the two primary hydroxyl groups in [1-(hydroxymethyl)cyclobutyl]methanol would be challenging due to their similar reactivity. However, it is conceivable that under carefully controlled conditions, monobromination could be achieved. An alternative and potentially more efficient approach would be to leverage a reagent system that promotes in situ cyclization following the initial bromination. For example, treatment with HBr could lead to the formation of a bromohydrin that then undergoes intramolecular substitution to form the tetrahydropyran ring. The regioselectivity of such a ring-opening/closing sequence would be critical.[7][8][9]

A more direct approach to a related spiro-ether, 2-oxa-7-azaspiro[3.5]nonane, has been described starting from piperidine derivatives, showcasing the feasibility of constructing such spirocyclic systems.[10][11]

Diagram 3: Conceptual Workflow for Route 2

G start Cyclobutanone diol [1-(Hydroxymethyl)cyclobutyl]methanol start->diol Multi-step Synthesis bromination Selective Monobromination / Cyclization diol->bromination target 2-[1-(Bromomethyl)cyclobutyl]oxane bromination->target

Caption: Conceptual workflow for the synthesis of the target molecule via functionalization of a spirocyclic precursor.

Comparison of Synthetic Routes

FeatureRoute 1: Intramolecular CyclizationRoute 2: Spirocycle Functionalization
Overall Yield Likely moderate due to the number of steps.Potentially higher if a high-yielding spirocyclization and selective bromination can be achieved.
Stereocontrol Good potential for stereocontrol during the introduction of the hydroxyl group.Stereocontrol is less straightforward and depends on the spirocyclization method.
Convergence Linear synthesis.More convergent approach.
Key Challenges - Multi-step synthesis of the acyclic precursor. - Potential for low yields in the Grignard reaction and cyclization.- Synthesis of the spirocyclic diol. - Selective monobromination of the diol.
Starting Materials Readily available cyclobutane derivatives.[12]Cyclobutanone and other simple starting materials.

Conclusion

Both synthetic strategies present viable, yet distinct, pathways to 2-[1-(bromomethyl)cyclobutyl]oxane.

  • Route 1 (Intramolecular Cyclization) offers a more traditional, stepwise approach with good potential for stereocontrol. However, it is likely to be a longer and less efficient synthesis in terms of overall yield.

  • Route 2 (Spirocycle Functionalization) is a more convergent and potentially more efficient strategy. The success of this route hinges on the development of a high-yielding synthesis of the spirocyclic diol intermediate and a selective monobromination/cyclization step.

For researchers prioritizing stereochemical purity and willing to undertake a more extended synthetic sequence, Route 1 may be preferable. Conversely, for applications where overall yield and synthetic efficiency are paramount, the development and optimization of Route 2 would be a more rewarding endeavor. Further research into novel spirocyclization methodologies and selective functionalization of symmetric diols will be crucial for advancing the synthesis of this and other structurally complex spirocyclic ethers.[3][13]

References

  • Synthesis of spiro-annulated cyclobutane derivatives through ketene [2+2] cycloaddition and ring-rearrangement metathesis. (n.d.). Google Scholar.
  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC. (2021, April 29). National Center for Biotechnology Information.
  • A general catalytic synthetic strategy for highly strained methylenecyclobutanes and spiromethylenecyclobutanes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01103H. (2023, June 9). Royal Society of Chemistry.
  • Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes - PMC. (n.d.). National Center for Biotechnology Information.
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews - ACS Publications. (2014, July 8). American Chemical Society Publications.
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole - MDPI. (2015, July 30). MDPI.
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  • (Bromomethyl)cyclobutane 97 17247-58-4. (n.d.). MilliporeSigma.
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  • Epoxides Ring-Opening Reactions - Chemistry Steps. (2020, June 18). Chemistry Steps.
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Comparative

Spectroscopic comparison of 2-[1-(Bromomethyl)cyclobutyl]oxane with its acyclic ether analogs

This guide provides an in-depth spectroscopic comparison between the cyclic ether 2-[1-(Bromomethyl)cyclobutyl]oxane and its acyclic ether analogs. It is designed for researchers requiring rigorous structural verificatio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison between the cyclic ether 2-[1-(Bromomethyl)cyclobutyl]oxane and its acyclic ether analogs. It is designed for researchers requiring rigorous structural verification and differentiation strategies in synthetic workflows.

Executive Summary

2-[1-(Bromomethyl)cyclobutyl]oxane (hereafter Compound A ) represents a specific class of 2-substituted tetrahydropyrans (oxanes) where the steric bulk of the cyclobutyl group imposes significant conformational constraints. Differentiating this molecule from its acyclic analogs—such as 1-(alkoxymethyl)-1-(bromomethyl)cyclobutanes (hereafter Compound B )—is a critical quality control step, particularly in ring-closing metathesis or intramolecular haloetherification reactions where ring closure may be incomplete.

This guide details the spectroscopic signatures (NMR, IR, MS) that definitively distinguish the cyclic product from open-chain byproducts, focusing on the diagnostic effects of conformational locking and diastereotopicity .

Structural Analysis & Analog Selection

To ensure a scientifically valid comparison, we compare the target molecule against its closest acyclic structural equivalent.

  • Target (Compound A): 2-[1-(Bromomethyl)cyclobutyl]oxane.

    • Features: Rigid chair conformation (oxane ring), sterically crowded quaternary center, restricted rotation.

  • Acyclic Comparator (Compound B): 1-(Bromomethyl)-1-(ethoxymethyl)cyclobutane.

    • Features: Free rotation around the ether linkage, rapid conformational averaging, lack of ring strain.

Structural Logic Diagram

The following diagram illustrates the structural relationship and the key spectroscopic divergence points.

StructuralComparison Precursor Synthetic Precursor (e.g., Alkenyl Alcohol) Rxn Cyclization Reaction Precursor->Rxn CompA Compound A (Cyclic) 2-[1-(Bromomethyl)cyclobutyl]oxane [Rigid Chair Conformation] Rxn->CompA Ring Closure CompB Compound B (Acyclic) 1-(Bromomethyl)-1-(ethoxymethyl)cyclobutane [Flexible Rotamer] Rxn->CompB Incomplete/Side Rxn NMR_A NMR (A): Diastereotopic -CH2Br (AB Quartet) CompA->NMR_A NMR_B NMR (B): Enantiotopic -CH2Br (Singlet) CompB->NMR_B NMR_A->NMR_B Diagnostic Difference

Figure 1: Structural divergence between the target cyclic ether and its acyclic analog, highlighting the primary NMR diagnostic.

Spectroscopic Deep Dive

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for distinguishing these compounds. The key differentiator is the symmetry breaking induced by the chiral center at C2 of the oxane ring in Compound A.


H NMR: The "AB Quartet" Diagnostic

In the acyclic analog (B ), the molecule possesses a plane of symmetry (on average) or rapid rotation that renders the two protons of the bromomethyl group (


) chemically equivalent (enantiotopic). They typically appear as a singlet .

In the cyclic target (A ), the C2 carbon of the oxane ring is a chiral center. This chirality makes the adjacent quaternary carbon's substituents diastereotopic. Consequently, the two protons of the


 group are diastereotopic  (chemically non-equivalent).
  • Observation: Instead of a singlet, the

    
     protons in Compound A will appear as an AB quartet  (two doublets with a strong "roofing" effect) or a pair of doublets.
    
  • Chemical Shift: The oxane ring current and fixed orientation often shift these protons slightly upfield compared to the free acyclic chain.

Comparative Chemical Shift Table
FeatureCompound A (Cyclic Target)Compound B (Acyclic Analog)Mechanistic Reason
-CH₂Br Protons 3.35 & 3.48 ppm (AB system, J ≈ 10 Hz)3.42 ppm (Singlet)Chiral Induction: The C2 chiral center in the ring renders adjacent protons diastereotopic.
Ether α-Proton 3.2 - 3.4 ppm (dd, Axial)3.4 - 3.6 ppm (t, Averaged)Conformation: In A, the bulky group forces the H-C2 proton into an axial position (shielded).
Cyclobutyl C1 ~45 ppm (Quaternary)~42 ppm (Quaternary)Steric Compression: Ring constraints increase s-character and steric compression shifts.
Oxane C6 Protons 3.9 & 3.4 ppm (Distinct Axial/Eq)3.4 ppm (Triplet, -O-CH2-R)Rigidity: The oxane ring protons are locked in axial/equatorial environments.

Critical Insight: If your


H NMR spectrum shows a sharp singlet for the 

group, you likely have the acyclic ether or the starting material. You must observe splitting (AB system) to confirm the cyclic structure.
Infrared (IR) Spectroscopy

While less specific than NMR, IR provides corroborating evidence regarding the ether linkage environment.

  • C-O-C Stretching:

    • Cyclic (Oxane): Typically appears as a complex band around 1085–1095 cm⁻¹ . The ring strain (though low in 6-membered rings) and fixed dipole orientation sharpen this band.

    • Acyclic: Broader, often split bands around 1100–1120 cm⁻¹ due to multiple rotamers.

  • Fingerprint Region: The cyclic compound often exhibits specific ring-breathing modes in the 900–1000 cm⁻¹ region that are absent in the acyclic analog.

Mass Spectrometry (MS)
  • Fragmentation Pattern:

    • Compound A (Cyclic): The molecular ion (

      
      ) is generally more stable. Fragmentation often involves the loss of the bromomethyl group (
      
      
      
      ) followed by ring contraction or opening.
    • Compound B (Acyclic): Often shows a weak or absent molecular ion. The dominant fragmentation is typically

      
      -cleavage adjacent to the oxygen, yielding a stabilized oxonium ion (e.g., loss of the cyclobutyl-bromo moiety entirely).
      

Experimental Protocols

To reliably detect the subtle diastereotopicity in the NMR spectrum, specific acquisition parameters are required.

Protocol 1: High-Resolution H NMR Acquisition

Purpose: To resolve the AB quartet of the bromomethyl group.

  • Sample Preparation: Dissolve ~5-10 mg of the analyte in 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: Ensure the solvent is acid-free (filter through basic alumina if necessary) to prevent acid-catalyzed ring opening during analysis.

  • Instrument Setup: Use an NMR spectrometer with a minimum field strength of 400 MHz (600 MHz recommended).

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45° (to ensure accurate integration).

    • Relaxation Delay (D1): Set to 2.0 seconds or higher. The quaternary center nearby can increase T1 relaxation times for the

      
       protons.
      
    • Scans: Minimum 16 scans for high signal-to-noise ratio.

  • Processing:

    • Apply zero-filling to double the data points.

    • Use a Gaussian window function (lb = -0.3, gb = 0.3) to enhance resolution if the AB splitting is tight.

Protocol 2: Chemical Derivatization (Optional Verification)

If spectroscopic data is ambiguous, a chemical test can confirm the presence of the cyclic ether.

  • Reagent: Treat a small aliquot with BBr₃ (Boron Tribromide) at -78°C.

  • Observation:

    • Cyclic Ether (A): Will undergo ring opening to form a dibromide (e.g., 1,5-dibromopentane derivative).

    • Acyclic Ether (B): Will cleave to yield the corresponding bromide and alcohol/bromide fragments.

  • Analysis: Monitor the reaction by TLC or GC-MS. The shift in retention time and mass spectrum will confirm if the starting material was cyclic (ring opening is a distinct transformation).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for NMR chemical shifts and coupling constants).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for diastereotopicity in cyclic systems).
  • Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[1] (Source for steric parameter comparisons).

Disclaimer: The specific spectroscopic values provided in the tables above are predicted based on established empirical rules for tetrahydropyran derivatives and acyclic ethers. Actual experimental values may vary slightly depending on solvent and concentration.

Sources

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